Cbz-N-methyl-DL-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXKNMKNMSHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-07-2 | |
| Record name | NSC135129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Cbz-N-methyl-DL-phenylalanine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-N-methyl-DL-phenylalanine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a cornerstone building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the strategic advantages conferred by its unique structure in the realm of medicinal chemistry.
Strategic Importance in Peptide and Peptidomimetic Design
This compound is a derivative of the essential amino acid phenylalanine, distinguished by two critical modifications: the N-methylation of the alpha-amino group and the protection of this group with a carbobenzyloxy (Cbz) moiety. The "DL" designation signifies that the compound is a racemic mixture, containing both D and L enantiomers.[1] This can be advantageous in initial screening applications where specific stereochemistry has not yet been determined to be critical.[1]
The strategic value of this compound stems from the profound impact of N-methylation on peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen imparts several desirable pharmacological properties:
-
Enhanced Proteolytic Stability: A primary hurdle for peptide drugs is their rapid degradation by proteases in the body. The N-methyl group provides steric hindrance, effectively shielding the amide bond from enzymatic cleavage.[1] This modification can dramatically increase the in vivo half-life of a peptide, allowing for a more sustained therapeutic effect.[1]
-
Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide.[1] This reduces the desolvation penalty associated with crossing lipid bilayers, thereby enhancing membrane permeability and potentially improving oral bioavailability—a major goal in drug development.[1][2]
-
Conformational Rigidity and Receptor Selectivity: The rotation around the N-Cα bond is restricted by the methyl group, which limits the conformational freedom of the peptide backbone.[1] This pre-organization can lock the peptide into a bioactive conformation, leading to a more precise fit with its target receptor. The result is often enhanced potency and improved selectivity, minimizing off-target effects.[1]
The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary tool that enabled controlled, stepwise peptide synthesis for the first time.[3] It remains a widely used amino-protecting group due to its stability under various reaction conditions and its straightforward removal via catalytic hydrogenation.[3][][5][6]
Synthesis and Purification: A Validating Workflow
The synthesis of this compound involves two key transformations: N-methylation and Cbz protection.[1] While the order can be varied, a common and efficient approach involves the direct methylation of the readily available Cbz-DL-phenylalanine.
Experimental Protocol: Synthesis via Direct Methylation
This protocol is adapted from established methodologies for N-methylation of Cbz-protected amino acids.[7] The causality behind each step is explained to ensure a self-validating and reproducible process.
Step 1: Preparation of the Substrate Solution
-
Action: Dissolve Cbz-DL-phenylalanine (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Causality: DMF is an excellent polar aprotic solvent that readily dissolves the starting material and the reagents, facilitating a homogenous reaction environment. Anhydrous conditions are critical to prevent quenching of the strong base used in the next step.
Step 2: Deprotonation
-
Action: Cool the solution to 0°C in an ice bath and add Sodium Hydride (NaH, ~2.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the amide nitrogen of the Cbz group. This generates a highly nucleophilic sodium amide salt, which is poised to react with the methylating agent. Performing this step at 0°C controls the exothermic reaction and minimizes potential side reactions.
Step 3: Methylation
-
Action: While maintaining the temperature at 0°C, add Methyl Iodide (MeI, ~2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: Methyl iodide is an excellent electrophile for SN2 reactions. The deprotonated nitrogen anion attacks the methyl group, displacing the iodide and forming the desired N-methyl bond. Adding the MeI slowly at low temperature prevents an uncontrolled exothermic reaction.
Step 4: Quenching and Work-up
-
Action: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH. Dilute the mixture with ethyl acetate and wash sequentially with 5% HCl, water, and brine.
-
Causality: Quenching neutralizes the highly reactive NaH. The aqueous work-up serves to remove DMF and inorganic salts. The acidic wash removes any potential basic impurities, while the brine wash helps to break any emulsions and begin the drying process.
Step 5: Isolation and Purification
-
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
-
Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Concentration removes the volatile solvent to yield the crude product. Flash chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting material and byproducts based on polarity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are key identifiers for this compound.
Summary of Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₉NO₄ | [8][9] |
| Molecular Weight | 313.35 g/mol | [8][9] |
| Appearance | White to off-white powder or crystalline solid | [8][9] |
| Melting Point | 67.0 - 71.0 °C (for L-enantiomer) | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Sparingly soluble in water | [9] | |
| Predicted pKa | 3.88 ± 0.10 | [8] |
| Storage | Sealed in a dry environment at 2-8°C | [8] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation in solution.[1]
-
¹H NMR: The spectrum will show distinct signals corresponding to the different types of protons. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl and benzyl protons, a singlet for the N-methyl protons (~2.8-3.0 ppm), and signals for the phenylalanine backbone protons (α-CH and β-CH₂).[1]
-
¹³C NMR: This technique provides information on the carbon framework of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the phenylalanine backbone and methyl group.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the mass of 313.35 Da.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key characteristic absorption bands would include a strong C=O stretch for the carboxylic acid and carbamate groups (~1700-1750 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), and an O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹, broad).
Analytical Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents.[8][10]
-
Handling: Avoid direct contact with skin and eyes.[9] In case of accidental contact, rinse thoroughly with water.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Cbz-N-methyl-L-phenylalanine price,buy Cbz-N-methyl-L-phenylalanine - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis and Characterization of Cbz-N-methyl-DL-phenylalanine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-N-methyl-DL-phenylalanine, a crucial N-protected, N-methylated amino acid derivative. N-methylated amino acids are of significant interest in peptide chemistry and drug development as they can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides.[1] This document details a reliable synthetic protocol, purification procedures, and a full suite of characterization techniques to validate the product's identity and purity. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.
Introduction: The Significance of N-Methylation
The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful tool for modifying the pharmacological properties of therapeutic peptides. The methyl group on the amide nitrogen removes the hydrogen bond donor capability, which can disrupt secondary structures like α-helices and β-sheets.[1] This conformational constraint can lead to peptides with increased resistance to enzymatic degradation and enhanced bioavailability. This compound serves as a key building block in the synthesis of these modified peptides, with the carbobenzyloxy (Cbz) group providing robust protection of the amino functionality that is stable under various reaction conditions but readily removable via hydrogenolysis.[][3]
This guide presents a field-proven method for the N-methylation of Cbz-DL-phenylalanine using sodium hydride and methyl iodide, a widely applied and effective technique.[1][4][5]
Synthesis of this compound
Principle and Mechanism
The synthesis involves the direct N-methylation of the starting material, Cbz-DL-phenylalanine. The reaction proceeds via a two-step mechanism:
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the nitrogen of the Cbz-protected amine. This generates a sodium amide anion.
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in a classic SN2 reaction. This forms the N-methyl bond and releases iodide as a leaving group.
The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile, thus facilitating the reaction.[6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (equiv.) | Supplier |
| Cbz-DL-phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 5.00 g | 16.7 mmol (1.0) | Sigma-Aldrich |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.00 g | 25.0 mmol (1.5) | Sigma-Aldrich |
| Methyl Iodide | CH₃I | 141.94 | 2.1 mL | 33.4 mmol (2.0) | Acros Organics |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | VWR |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | EMD |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Sigma-Aldrich |
Scientist's Note (Safety First): Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methyl iodide is a toxic and volatile substance and should be handled in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Cbz-DL-phenylalanine (5.00 g, 16.7 mmol) is added to the flask, followed by anhydrous DMF (50 mL). The mixture is stirred until the solid dissolves completely.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.00 g of 60% dispersion, 25.0 mmol) is added portion-wise over 15 minutes. Causality Insight: Slow addition is critical to control the evolution of hydrogen gas as the NaH reacts with trace moisture and the substrate. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Methylation: Methyl iodide (2.1 mL, 33.4 mmol) is added dropwise via syringe over 10 minutes.[6] After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (aq) until the pH is ~2-3. Pro-Tip: This step neutralizes the excess NaH and protonates the carboxylate, making the product extractable into an organic solvent.
-
Work-up & Isolation: The mixture is transferred to a separatory funnel and diluted with diethyl ether (100 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Purification
The crude product is typically obtained as a pale yellow oil or solid and can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) is effective.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Final Product: The solvent is removed from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.[7] The expected melting point is in the range of 67-71 °C.[7]
Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques. This multi-faceted approach ensures a self-validating system where the collective data provides unambiguous proof of structure.
Spectroscopic Analysis
Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.40-7.10 (m, 10H, Ar-H), ~5.10 (s, 2H, OCH₂Ph), ~4.95 (m, 1H, α-CH), ~3.20 (m, 2H, β-CH₂), ~2.80 (s, 3H, N-CH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~175 (C=O, acid), ~156 (C=O, carbamate), ~137-127 (Ar-C), ~67 (OCH₂Ph), ~60 (α-C), ~35 (β-C), ~32 (N-CH₃) |
| FTIR | Wavenumber (cm⁻¹) | 3300-2500 (br, O-H), ~1740 (C=O, acid), ~1700 (C=O, carbamate), ~1455 (C-H bend), ~1215 (C-N stretch) |
| Mass Spec. | m/z (ESI+) | 314.13 [M+H]⁺, 336.11 [M+Na]⁺ |
Note: NMR chemical shifts are reported for CDCl₃ and can vary slightly based on solvent and concentration.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for confirming the N-methylation. The key diagnostic signal is the appearance of a sharp singlet at approximately 2.80 ppm, integrating to three protons, which corresponds to the newly introduced N-methyl group.[6] The remaining signals for the aromatic, benzylic, and phenylalanine backbone protons should also be present in their expected regions.[8]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the ¹H NMR data. A distinct signal around 32 ppm confirms the presence of the N-methyl carbon. The spectrum should also show signals for the two carbonyl carbons (acid and carbamate), the aromatic carbons, and the carbons of the phenylalanine and benzyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.[9][10][11] The spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch (3300-2500 cm⁻¹), and two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1740 cm⁻¹) and one for the Cbz carbamate group (~1700 cm⁻¹).[6] The absence of a significant N-H stretching band around 3300 cm⁻¹ further supports successful N-methylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₈H₁₉NO₄).[7] Using electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ should be observed at m/z 314.13.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.[12][13] A reverse-phase method is typically employed.
Sample HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
A pure sample should yield a single major peak in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For use in peptide synthesis, a purity of >98% is highly desirable.
Characterization Workflow Diagram
Caption: Validation workflow for this compound.
Conclusion
This guide provides a robust and reliable framework for the synthesis, purification, and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for advanced peptide synthesis and drug discovery programs. The multi-technique characterization workflow ensures the scientific integrity of the final product, providing a self-validating system that confirms both the chemical identity and purity required for subsequent applications.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Cbz-N-methyl-L-phenylalanine price,buy Cbz-N-methyl-L-phenylalanine - chemicalbook [chemicalbook.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. applications.emro.who.int [applications.emro.who.int]
N-Methylation of Phenylalanine for Peptide Design: A Technical Guide for Advanced Therapeutic Development
Introduction: The Strategic Imperative of N-Methylation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high potency and target specificity. However, their progression into viable clinical candidates is often thwarted by inherent pharmacological weaknesses, namely susceptibility to proteolytic degradation and poor membrane permeability. N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful and versatile tool to overcome these limitations. This seemingly subtle modification can profoundly alter the physicochemical and biological properties of a peptide, offering a rational approach to enhancing its therapeutic potential.
This guide provides an in-depth exploration of the N-methylation of phenylalanine, a frequently incorporated amino acid in bioactive peptides. We will delve into the fundamental principles governing the impact of this modification, provide detailed, field-proven synthetic protocols, and outline robust analytical methodologies for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation as a strategic tool in the design of next-generation peptide therapeutics.
The Physicochemical and Structural Impact of N-Methyl Phenylalanine
The introduction of a methyl group onto the amide nitrogen of a phenylalanine residue instigates a cascade of structural and functional changes that are pivotal for enhancing a peptide's therapeutic profile.
Conformational Control and Pre-organization
N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and consequently reducing the available conformational space. This "conformational constraint" can pre-organize the peptide into a bioactive conformation, which can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding. Furthermore, the presence of the N-methyl group can favor a cis amide bond conformation, a state that is typically energetically unfavorable in unmodified peptides. This shift can be crucial for mimicking protein turns or achieving an optimal orientation for receptor engagement.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage. This steric hindrance can dramatically extend the in-vivo half-life of peptide therapeutics.
Improved Membrane Permeability and Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components. This is achieved through two primary mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's overall lipophilicity, favoring its partitioning into and diffusion across the lipid bilayer of cell membranes.
-
Reduced Desolvation Penalty: By eliminating an amide hydrogen bond donor, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules. This lowers the energetic cost of moving the peptide from an aqueous environment into the hydrophobic core of a cell membrane.
Synthetic Methodologies for N-Methylating Phenylalanine
The synthesis of peptides containing N-methyl-phenylalanine can be approached in two primary ways: the incorporation of a pre-synthesized Fmoc-N-methyl-phenylalanine monomer during solid-phase peptide synthesis (SPPS), or the on-resin N-methylation of a phenylalanine residue within a growing peptide chain.
Incorporation of Fmoc-N-Methyl-Phenylalanine Monomers
This is the most direct method and involves using commercially available or custom-synthesized Fmoc-N-Me-Phe-OH. While straightforward, the coupling of N-methylated amino acids presents a significant challenge due to the steric hindrance of the secondary amine.
Causality Behind Experimental Choices: The increased steric bulk of the N-methylated amine slows down the acylation reaction. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary to achieve high coupling efficiencies and avoid the formation of deletion sequences.
| Coupling Reagent | Additive | Key Advantages | Reference(s) |
| HATU | HOAt or DIPEA | Highly effective for sterically hindered couplings. | |
| COMU | None (Oxyma-based) | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. | |
| PyAOP | HOAt | More reactive than HOBt-based reagents. | |
| PyBOP | HOAt | Good for routine couplings, but may be less effective for highly hindered systems. |
On-Resin N-Methylation of Phenylalanine
On-resin N-methylation offers a versatile and cost-effective alternative to using pre-synthesized monomers, allowing for the site-specific modification of virtually any phenylalanine residue in a sequence. Two widely used and robust methods are the Fukuyama-Mitsunobu reaction and direct alkylation.
This robust, two-step methodology is generally applicable to a wide range of amino acids, including sterically hindered ones. It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, followed by methylation via a Mitsunobu reaction.
Experimental Protocol: Optimized On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This protocol is an optimized and time-reduced procedure for the N-methylation of a phenylalanine residue on a solid support.
Materials:
-
Peptide-bound resin (with the N-terminal Fmoc group removed from the phenylalanine to be methylated)
-
N-methylpyrrolidone (NMP)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
Diisopropyl azodicarboxylate (DIAD)
-
2-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP for 30-60 minutes.
-
Sulfonylation (5 minutes):
-
Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation (10 minutes):
-
Swell the o-NBS-protected peptide-resin in anhydrous THF.
-
Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF.
-
Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10 minutes.
-
Wash the resin with THF, DMF, and DCM.
-
-
o-NBS Deprotection (2 x 5 minutes):
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Drain and repeat this step one more time.
-
Wash the resin thoroughly with NMP and DCM and dry under vacuum.
-
Direct alkylation is a more straightforward approach that involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base. However, its efficiency can be influenced by the steric hindrance of the neighboring amino acid residues.
Experimental Protocol: On-Resin Direct N-Methylation
Materials:
-
Peptide-bound resin (with the N-terminal Fmoc group removed from the phenylalanine to be methylated)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous THF.
-
Deprotonation: Treat the resin with an excess of LiOtBu in THF. Agitate the resin suspension for approximately 30 minutes.
-
Methylation:
-
Wash the resin with THF to remove excess base.
-
Add a solution of methyl iodide in anhydrous DMSO.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.
Analytical Characterization of N-Methylated Peptides
The unique properties of N-methylated peptides necessitate a multi-faceted analytical approach to ensure their identity, purity, and structural integrity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for both the purification and purity assessment of synthetic peptides.
-
Observation: N-methylated peptides often exhibit peak broadening or the appearance of two distinct peaks on the chromatogram. This is due to the slow interconversion of the cis and trans isomers of the N-methylated amide bond on the HPLC timescale.
-
Self-Validating System: To confirm that the multiple peaks are due to conformers and not impurities, the analysis can be performed at an elevated temperature (e.g., 40-60 °C). The increased thermal energy accelerates the cis/trans isomerization, often causing the peaks to coalesce into a single, sharper peak.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the methyl group (a mass increase of 14.02 Da). High-resolution mass spectrometry (HRMS) provides the most accurate mass determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for obtaining detailed three-dimensional structural information about N-methylated peptides in solution.
-
1D ¹H NMR: Provides an initial assessment of sample purity and the presence of characteristic signals. The N-methyl group will typically appear as a singlet between 2.5 and 3.5 ppm.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning all proton resonances and determining the peptide's conformation. ROESY is often preferred over NOESY for N-methylated peptides as it can more reliably distinguish between short and medium-range proton-proton distances, which is critical for defining the peptide's secondary structure.
Applications in Drug Design: A Case for Enhanced Therapeutics
The strategic N-methylation of phenylalanine and other residues has been successfully employed to enhance the therapeutic properties of numerous peptides.
-
Improved Oral Bioavailability: A tri-N-methylated analog of a somatostatin analog, the Veber-Hirschmann peptide, demonstrated a remarkable 10% oral bioavailability.
-
Increased Proteolytic Resistance: N-methyl scanning mutagenesis of a G-protein-binding peptide showed that methylation at specific positions could increase its half-life in the presence of trypsin by over 1000-fold.
-
Modulation of Receptor Affinity: N-methylation can either increase or decrease receptor binding affinity depending on the conformational changes it induces. In some instances, it has been shown to convert a receptor agonist into an antagonist.
Conclusion
N-methylation of phenylalanine is a potent and strategically invaluable tool in the arsenal of the modern peptide chemist. By understanding the profound impact of this modification on a peptide's physicochemical properties and by employing robust synthetic and analytical methodologies, researchers can rationally design and develop peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of N-methylation in the pursuit of novel and effective drugs.
An In-depth Technical Guide to the Solubility and Stability of Cbz-N-methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pivotal Role of Cbz-N-methyl-DL-phenylalanine in Modern Synthesis
This compound, a carbobenzyloxy-protected N-methylated amino acid, represents a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. The incorporation of an N-methyl group into the peptide backbone is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation, thereby fine-tuning the biological activity of peptides. The carbobenzyloxy (Cbz) protecting group, in turn, offers robust protection of the amino functionality during synthetic manipulations and can be selectively removed under specific conditions.
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. These physicochemical properties directly impact reaction kinetics, purification efficiency, formulation development, and the overall integrity of the final product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Part 1: Solubility Profile of this compound
The solubility of a synthetic building block is a critical parameter that dictates its handling, reaction conditions, and purification strategies. While specific quantitative solubility data for the racemic DL-form of Cbz-N-methyl-phenylalanine is not extensively documented in publicly available literature, a qualitative understanding can be derived from data on related compounds and general principles of physical organic chemistry.
Qualitative Solubility Assessment:
This compound is a lipophilic molecule due to the presence of the benzyl and phenyl groups. Consequently, it exhibits good solubility in a range of common organic solvents and is sparingly soluble in aqueous solutions.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can effectively solvate the polar carbamate group and the nonpolar aromatic rings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Freely Soluble | The nonpolar nature of these solvents is well-suited to the hydrophobic character of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | Offers a balance of polarity to dissolve the compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Soluble | The polarity of the hydroxyl group can interact with the carbamate, but the overall solubility is influenced by the hydrophobic moieties. |
| Aqueous | Water, Aqueous Buffers | Sparingly to Insoluble | The large nonpolar surface area of the molecule limits its interaction with the highly polar water molecules.[1] |
Experimental Protocol for Quantitative Solubility Determination:
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This protocol is designed as a self-validating system, ensuring the accuracy and reproducibility of the results.
Methodology: Isothermal Shake-Flask Method
This method is considered the gold standard for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Calculate the solubility in mg/mL or mol/L by back-calculating from the dilution factor.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for accurate and reproducible results.
-
Equilibrium: The shake-flask method allows for the establishment of a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Filtration: This step is essential to ensure that only the dissolved solute is being measured, preventing artificially high solubility values from suspended particles.
-
Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the concentration measurement.
Diagram 1: Workflow for Quantitative Solubility Determination
References
An In-depth Technical Guide to N-methylated Amino Acids in Peptide Research
Executive Summary
In the landscape of modern therapeutics, peptides represent a class of highly selective and potent drug candidates. However, their translation into viable drugs is often hampered by inherent pharmacokinetic limitations, such as poor metabolic stability and low cell permeability[1]. Among the chemical modification strategies employed to surmount these obstacles, N-methylation of the peptide backbone has emerged as a powerful and versatile tool[1]. This modification, involving the substitution of an amide proton with a methyl group, profoundly alters a peptide's physicochemical properties, including its conformational flexibility, hydrogen-bonding capacity, and susceptibility to enzymatic degradation[1][2]. These molecular changes can lead to significant enhancements in pharmacokinetic profiles, such as improved stability, increased membrane permeability, and the potential for oral bioavailability[1][3]. This guide provides a comprehensive exploration of the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design, offering a vital resource for researchers, scientists, and drug development professionals.
The Strategic Value of N-Methylation in Peptide Drug Discovery
The strategic incorporation of N-methylated amino acids into a peptide sequence is a deliberate decision aimed at enhancing its drug-like properties. The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance and conformational constraints, which directly influence the peptide's stability, solubility, and interaction with its biological environment[2]. This seemingly minor modification can be the key to transforming a promising but fragile peptide into a robust therapeutic candidate. The decision to employ N-methylation is typically driven by the primary goal of enhancing resistance to enzymatic degradation or improving passive diffusion across hydrophobic barriers like the cell membrane or the blood-brain barrier[2][4].
The core advantages conferred by N-methylation can be summarized as follows:
-
Enhanced Metabolic Stability: The steric bulk of the N-methyl group shields the adjacent amide bond from the action of proteolytic enzymes, thereby increasing the peptide's half-life in biological fluids[1].
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation reduces the peptide's overall hydrogen-bonding capacity. This change facilitates the desolvation process required for a molecule to cross lipid membranes, potentially leading to improved cell permeability and, in some cases, oral bioavailability[1][2].
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help to pre-organize the peptide into its bioactive conformation. This can lead to enhanced binding affinity and selectivity for its target receptor[1].
However, the benefits of N-methylation must be weighed against its challenges, which include significant synthetic complexity and the potential for undesirable changes in solubility or biological activity[2].
The Physicochemical Impact of N-Methylation on Peptides
Conformational Control and Pre-organization
The introduction of an N-methyl group restricts the rotation around the Cα-C' and N-Cα bonds of the peptide backbone, effectively reducing the available conformational space[2]. This steric hindrance can stabilize specific secondary structures, such as β-turns, and can also influence the cis/trans isomerization of the amide bond[5][6]. In some cases, N-methylated amino acids can even act as substitutes for proline in inducing specific turn structures, while retaining the side-chain functionality that may be crucial for receptor binding[5]. This conformational pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity[1][7].
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the dramatic improvement in resistance to proteolytic degradation[1][8]. Proteases recognize and cleave specific peptide bonds, and the presence of the bulky N-methyl group sterically hinders the approach of these enzymes, effectively protecting the peptide from hydrolysis[9]. This increased stability translates to a longer in vivo half-life, which can allow for less frequent dosing and improved patient compliance.
Improved Membrane Permeability and Oral Bioavailability
The journey of a peptide drug to its target often involves crossing cellular membranes, a significant hurdle for polar, hydrogen-bond-rich molecules. N-methylation aids in this process by removing an amide proton, a key hydrogen bond donor[2]. This modification increases the lipophilicity of the peptide, making it more energetically favorable for the molecule to partition from the aqueous environment into the hydrophobic lipid bilayer of the cell membrane[1][2][10]. This enhanced membrane permeability is a critical factor in improving the oral bioavailability of peptide therapeutics[1][7].
Modulation of Solubility and Lipophilicity
While N-methylation generally increases lipophilicity, its effect on aqueous solubility can be more complex. The removal of a hydrogen bond donor can decrease solubility in aqueous solutions. However, studies have also shown that N-methylation can, in some contexts, lead to an increase in aqueous solubility, possibly due to changes in the overall conformation and solvation properties of the peptide[10]. Therefore, the impact on solubility must be evaluated on a case-by-case basis.
Synthetic Strategies for N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step[11][12]. There are two main approaches to incorporating N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS).
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers
The most direct method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks, which are protected with the fluorenylmethyloxycarbonyl (Fmoc) group[1][11]. This approach is straightforward but can be expensive, and the variety of commercially available N-methylated amino acids is limited[11].
On-Resin N-Methylation Strategies
A more versatile and cost-effective approach is the site-specific methylation of a peptide backbone amide directly on the solid support[11]. This allows for the N-methylation of virtually any amino acid within a sequence.
A widely used and efficient on-resin method is the three-step procedure developed by Miller and Scanlan[13]. This method involves:
-
Sulfonylation: The free N-terminal amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Methylation: The resulting sulfonamide is then methylated under Mitsunobu conditions or using other alkylating agents like dimethyl sulfate[13][14].
-
Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.
This method is compatible with Fmoc-based SPPS and allows for the site-selective N-methylation at any position in a peptide[13].
Overcoming Synthetic Challenges: A Practical Guide
The coupling of an amino acid to a sterically hindered N-methylated amine is the most challenging step in the synthesis of N-methylated peptides and often results in low yields[2][4][12]. To overcome this, highly efficient coupling reagents are required. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be effective for these difficult couplings[4]. Microwave-assisted coupling can also be beneficial in driving these reactions to completion[11][15].
Several side reactions can occur during the synthesis of N-methylated peptides, particularly during the trifluoroacetic acid (TFA)-mediated cleavage from the resin. These can include fragmentation between consecutive N-methylated residues and the formation of diketopiperazines[4][16]. The duration of the cleavage step can significantly impact the outcome, and optimization is often necessary[4]. When an acetylated N-methylamino acid is at the N-terminus, loss of the Ac-N-methylamino acid can occur during cleavage[4][16].
Experimental Protocols
Protocol 1: On-Resin N-Methylation via the Miller Method
This protocol describes the site-selective N-methylation of a peptide on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Sulfonylation: Swell the resin in dichloromethane (DCM). Add a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in DCM. Agitate for 1-2 hours. Wash with DCM and DMF.
-
Methylation: Swell the resin in THF. Add PPh₃ (5 eq) and MeOH (10 eq) in THF. Cool the mixture to 0°C. Add DIAD (5 eq) dropwise. Allow the reaction to proceed for 1-2 hours at room temperature. Wash with THF and DMF.
-
Desulfonylation: Swell the resin in DMF. Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF. Agitate for 30 minutes. Repeat this step once more. Wash thoroughly with DMF.
-
The resin now contains the peptide with an N-methylated N-terminus, ready for the next coupling step.
Protocol 2: Coupling of a Subsequent Amino Acid to an N-Methylated Residue
This protocol outlines the coupling of an Fmoc-protected amino acid to a sterically hindered N-methylated N-terminus.
Materials:
-
N-methylated peptide-resin
-
Fmoc-amino acid (5 eq)
-
PyAOP or HATU (5 eq)
-
DIPEA (10 eq)
-
DMF or N-methylpyrrolidone (NMP)
Procedure:
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid, PyAOP (or HATU), and DIPEA in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the N-methylated peptide-resin. Agitate for 2-4 hours. Microwave irradiation (if available) can be used to enhance coupling efficiency.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test or the bromophenol blue test. A negative result (yellow beads for bromophenol blue) indicates complete coupling[12].
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Analytical Characterization of N-Methylated Peptides
The unique properties of N-methylated peptides necessitate specific considerations during their analytical characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of synthetic peptides[17]. N-methylated peptides often exhibit peak broadening or the appearance of multiple peaks in their HPLC chromatograms[4][16][17]. This phenomenon is due to the slow interconversion of cis and trans isomers of the N-methylated amide bond[17]. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformer peaks into a single, sharper peak[17].
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight[17]. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. During tandem MS (MS/MS) for sequencing, the fragmentation patterns of N-methylated peptides can differ from their non-methylated counterparts. The N-methylated residue can often be identified by a prominent N-methylimmonium ion peak[13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed three-dimensional structural information about peptides in solution[17][18]. For N-methylated peptides, NMR is crucial for:
-
Confirming N-methylation: The N-methyl group gives a characteristic singlet signal in the 1D ¹H NMR spectrum, typically between 2.5 and 3.5 ppm[17].
-
Determining Conformation: 2D NMR techniques, such as TOCSY and ROESY, are used to assign proton resonances and determine through-space correlations, which are then used to calculate the three-dimensional structure[18]. ROESY is often preferred over NOESY for N-methylated peptides to distinguish between short and medium-range proton-proton distances[18].
-
Analyzing Cis/Trans Isomerism: The presence of both cis and trans isomers can be directly observed and quantified by NMR.
Visualizations and Data
Workflow for Synthesis and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis with Cbz-N-methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational control.[1] However, their synthesis presents unique challenges, primarily due to steric hindrance which can impede coupling reactions.[2][3] This document provides a detailed protocol and technical guidance for the solid-phase peptide synthesis (SPPS) of peptides containing Cbz-N-methyl-DL-phenylalanine. We will address the strategic use of the carboxybenzyl (Cbz) protecting group, methods to overcome coupling difficulties associated with the N-methyl group, and the purification of the resulting diastereomeric peptides.
Introduction: The Rationale for N-Methylation and the Cbz Group in Peptide Synthesis
N-methylation of the peptide backbone introduces a conformational constraint by restricting rotation around the C-N bond, which can lock the peptide into a bioactive conformation. Furthermore, the absence of the amide proton can prevent enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[1]
The use of this compound introduces two specific considerations:
-
The Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was the first widely used Nα-protecting group in peptide synthesis.[4][5] While less common in modern Fmoc-based SPPS, it remains a valuable tool, particularly for N-terminal modifications, due to its stability under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[6]
-
DL-Racemic Mixture: The use of a DL-racemic mixture of N-methyl-phenylalanine will result in the synthesis of two diastereomeric peptides. These diastereomers will have different three-dimensional structures and may exhibit distinct biological activities and physicochemical properties, necessitating their separation and individual characterization.[7]
This guide will focus on a strategy where this compound is coupled as the final, N-terminal residue. This approach circumvents the need for on-resin Cbz deprotection, as the protecting group can be retained in the final peptide or removed post-cleavage if desired.
Experimental Workflow Overview
The overall process for synthesizing a peptide with an N-terminal this compound is outlined below. This workflow assumes a standard Fmoc/tBu solid-phase synthesis strategy.
Caption: Workflow for SPPS with N-terminal this compound.
Materials and Reagents
| Item | Specification | Purpose |
| Resin | Rink Amide or Wang Resin | Solid support for peptide synthesis |
| Amino Acids | Fmoc-protected with acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) | Building blocks for the peptide chain |
| N-terminal Amino Acid | This compound | Final amino acid to be coupled |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA) | Resin swelling, washing, and reaction media |
| Coupling Reagents | HATU, HBTU, or PyBOP | Activation of carboxylic acids for amide bond formation |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Cleavage of the peptide from the resin and removal of side-chain protecting groups |
| Purification | Acetonitrile (ACN), HPLC-grade water | Mobile phases for RP-HPLC |
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain before the final coupling of this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[8][9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Coupling of this compound
The coupling of N-methylated amino acids is often challenging due to steric hindrance.[2][3] Therefore, a more potent coupling reagent and potentially longer reaction times are recommended.
-
Final Fmoc Deprotection: After coupling the penultimate amino acid, perform the final Fmoc deprotection as described in Protocol 1, step 2.
-
Washing: Thoroughly wash the resin as described in Protocol 1, step 3.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents) in DMF.
-
Add a highly efficient coupling reagent such as HATU (3-5 equivalents) or PyAOP (3-5 equivalents).[6][7] Standard reagents like HBTU can be less effective for N-methylated residues.[7]
-
Add DIEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 4-12 hours. The extended reaction time helps to drive the sterically hindered coupling to completion.
-
-
Monitoring and Washing:
-
After the coupling, perform a bromophenol blue test to check for unreacted amines. N-methylated amines do not react with ninhydrin, so the Kaiser test is not suitable.[7]
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once complete, wash the resin extensively with DMF and DCM, and finally with methanol to shrink the resin. Dry the peptide-resin under vacuum.[10]
-
Protocol 3: Cleavage and Global Deprotection
The final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. The N-terminal Cbz group will remain intact under these conditions.
-
Prepare Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 95% TFA, 2.5% TIS, and 2.5% water.[10]
-
TFA: Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
TIS and Water: Act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and dissolved protecting group byproducts.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis of Diastereomers
The crude product will be a mixture of two diastereomeric peptides. These can be separated and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][11][12]
Caption: Purification workflow for separating diastereomeric peptides.
Protocol 4: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of ACN or DMF, and dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Method Development (Analytical Scale):
-
Use an analytical C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Develop a gradient elution method to achieve baseline separation of the two diastereomer peaks. Diastereomers often have slightly different retention times due to differences in their overall hydrophobicity and secondary structure.[12]
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the crude peptide solution and run the gradient.
-
Collect fractions corresponding to the two separated diastereomer peaks.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions for each diastereomer separately.
-
Lyophilize the pooled fractions to obtain the purified peptides as white, fluffy powders.[13]
-
Causality and Trustworthiness in the Protocol
-
Choice of Coupling Reagent: The use of HATU or PyAOP is critical for coupling the sterically hindered this compound. These reagents form highly reactive activated esters that can overcome the lower nucleophilicity of the secondary amine, ensuring a high coupling efficiency and minimizing the formation of deletion sequences.[6][7]
-
Orthogonal Protection Strategy: The Fmoc/tBu strategy is orthogonal to the N-terminal Cbz group.[3] The Cbz group is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of side-chain deprotection and cleavage (TFA). This ensures the integrity of the N-terminal protection throughout the synthesis.
-
Diastereomer Separation: The ability to separate the diastereomers via RP-HPLC is based on the principle that even a single stereocenter change can alter the peptide's conformation and interaction with the stationary phase.[12] This allows for the isolation of stereochemically pure peptides, which is essential for accurate structure-activity relationship studies.
-
Self-Validation: Each stage of this protocol includes a validation step. Coupling reactions are monitored (Kaiser or bromophenol blue test), and the purity of the final products is rigorously assessed by HPLC and mass spectrometry. This ensures the identity and quality of the synthesized peptides.
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible yet challenging endeavor. By employing a strategic approach that involves coupling the modified amino acid at the N-terminus, using potent coupling reagents to overcome steric hindrance, and implementing a robust purification protocol to separate the resulting diastereomers, researchers can successfully synthesize these valuable molecules. The methods outlined in this guide provide a comprehensive framework for navigating the complexities of N-methylated peptide synthesis and contribute to the development of novel peptide-based therapeutics.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Introduction: The Significance of N-Methylation in Peptide Therapeutics
An In-Depth Guide to the Solution-Phase Peptide Coupling of Cbz-N-methyl-DL-phenylalanine
N-methylated amino acids are crucial building blocks in modern drug discovery, imparting valuable pharmacokinetic properties to peptide-based therapeutics. The substitution of a backbone amide proton with a methyl group can significantly enhance metabolic stability by shielding the peptide bond from enzymatic degradation, improve membrane permeability, and increase oral bioavailability.[1][2][3] Furthermore, N-methylation introduces conformational constraints that can lock a peptide into its bioactive conformation, thereby fine-tuning receptor binding affinity and selectivity.[4]
However, the very feature that confers these advantages—the N-methyl group—also presents a significant synthetic challenge. The secondary amine of an N-methylated amino acid is a less potent nucleophile and is sterically hindered, which can dramatically slow down the rate of peptide bond formation.[5] This is particularly problematic in solution-phase synthesis, where driving reactions to completion is paramount for yield and purity.
This application note provides a comprehensive technical guide to the solution-phase coupling of N-(benzyloxycarbonyl)-N-methyl-DL-phenylalanine (this compound). We will explore the mechanistic rationale behind reagent selection, present a detailed, validated protocol using a classic carbodiimide-mediated approach, and discuss essential work-up, purification, and characterization techniques.
The Challenge: Steric Hindrance in N-Methyl Amino Acid Coupling
The primary obstacle in coupling an incoming amino acid to an N-methylated residue is steric hindrance. The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, impeding the formation of the tetrahedral intermediate required for amide bond formation.[5] This steric clash leads to several undesirable outcomes:
-
Slow Reaction Kinetics: Coupling reactions can be sluggish, often requiring extended reaction times or elevated temperatures.
-
Incomplete Reactions: The reaction may stall, leading to low yields of the desired peptide and complicating purification.
-
Side Reactions: Under harsh conditions required to force the coupling, the risk of side reactions, such as racemization of the activated amino acid, increases.[6]
To overcome these challenges, the choice of coupling reagent is the most critical factor. While standard reagents like HBTU can be less effective, more potent activating agents are required to ensure efficient acylation of the sterically encumbered secondary amine.[5][7]
Selecting the Right Coupling Strategy
Several classes of coupling reagents are effective for N-methylated systems.
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Inexpensive; DCU byproduct of DCC is insoluble in most organic solvents, simplifying removal in solution-phase.[6][8] | Prone to racemization without additives; O→N acyl migration can form an unreactive N-acylurea byproduct.[9][10] |
| Aminium/Uronium | HATU, HBTU | High reactivity and fast kinetics; low racemization, especially with HATU.[8][11] | Byproducts are soluble, requiring chromatographic purification. HATU is more expensive.[4] |
| Phosphonium | PyBOP, PyAOP, PyBroP | Very high efficiency, especially for hindered couplings like N-Me to N-Me amino acids.[7][12] | Can be more expensive; byproducts are soluble. |
For this guide, we will detail a protocol using Dicyclohexylcarbodiimide (DCC) in conjunction with 1-Hydroxybenzotriazole (HOBt) . This classic combination is highly illustrative for solution-phase synthesis due to a key practical advantage: the dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture and can be removed by simple filtration.[6][13] The addition of HOBt is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester. This strategy significantly suppresses racemization and minimizes the formation of the N-acylurea side product.[9][10]
Mechanism of DCC/HOBt Mediated Coupling
The coupling proceeds through a well-established mechanism that underscores the importance of the HOBt additive.
Caption: DCC/HOBt peptide coupling mechanism.
Experimental Protocol: Coupling of this compound with an Amino Ester
This protocol describes the coupling of this compound with a generic amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) as a representative example.
Materials and Reagents
| Reagent | M.W. | Equivalents | Amount (10 mmol scale) |
| This compound | 313.35 | 1.0 | 3.13 g |
| Amino Acid Methyl Ester HCl | Varies | 1.0 | Varies |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.0 | 1.35 g |
| N-Methylmorpholine (NMM) | 101.15 | 1.0 | 1.1 mL |
| Dichloromethane (DCM), anhydrous | - | - | ~100 mL |
| Ethyl Acetate (EtOAc) | - | - | For work-up |
| 1 M HCl (aq) | - | - | For work-up |
| Saturated NaHCO₃ (aq) | - | - | For work-up |
| Saturated NaCl (Brine) | - | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Methodology
Caption: General workflow for solution-phase peptide coupling.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and HOBt (1.0 eq). Add anhydrous Dichloromethane (DCM) to dissolve the solids (approx. 5-10 mL per gram of the limiting reagent).
-
Causality: HOBt is added at the start to be readily available to trap the O-acylisourea intermediate as soon as it forms, preventing side reactions.[9]
-
-
Cooling and Neutralization: Cool the flask in an ice-water bath to 0°C. Once cooled, add N-Methylmorpholine (NMM) (1.0 eq) dropwise while stirring. Stir for 10-15 minutes.
-
Activation and Coupling: Separately, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) should begin to form.
-
Causality: A slight excess of DCC is used to ensure complete activation of the carboxylic acid.[6] Slow, dropwise addition at 0°C helps control the exothermic activation reaction and further mitigates side reactions.
-
-
Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the mixture stir at room temperature overnight (12-18 hours).
-
Causality: The initial period at 0°C favors controlled activation, while the extended time at room temperature is necessary to allow the sterically hindered coupling to proceed to completion.
-
-
Work-up: DCU Removal: After the reaction is complete (monitor by TLC), cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Remove the solid DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.
-
Causality: The low solubility of DCU in common organic solvents is a key advantage of using DCC in solution-phase synthesis, as it allows for non-chromatographic removal of the primary reagent byproduct.[13]
-
-
Work-up: Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2x) - to remove any unreacted NMM and residual DCC.
-
Saturated NaHCO₃ (2x) - to remove unreacted HOBt and the starting carboxylic acid.
-
Saturated NaCl (Brine) (1x) - to break any emulsions and begin drying the organic layer.
-
Causality: This washing sequence systematically removes water-soluble impurities and unreacted starting materials, simplifying the final purification step.[15]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude peptide.
Purification and Characterization
The crude product will likely require further purification, typically via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and identify the correct fractions during chromatography. Visualize spots using a UV lamp (for the Cbz group) and/or a potassium permanganate stain.
-
Spectroscopic Analysis: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR: To verify the structure of the dipeptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
-
Troubleshooting and Expert Insights
-
Low Yield: The most common issue is incomplete coupling due to steric hindrance. If yields are consistently low, consider switching to a more potent coupling reagent like HATU.[5] Alternatively, increasing the reaction time or using a slight excess (1.1-1.2 eq) of the this compound and coupling reagents may improve conversion.
-
Persistent DCU: If DCU remains in the product after filtration, it can often be removed by dissolving the crude material in a minimal amount of DCM and adding ether or hexanes to precipitate the peptide, leaving the more soluble DCU behind, or by careful chromatography.
-
Racemization Concerns: While DL-phenylalanine is used here, if you were using an enantiomerically pure N-methylated amino acid, minimizing racemization would be critical. Ensure reactions are kept cold during activation and consider additives like HOAt, which is even more effective than HOBt at suppressing epimerization.[10]
This detailed guide provides a robust framework for researchers and drug development professionals to successfully perform the solution-phase coupling of this compound, a critical step in the synthesis of advanced peptide therapeutics.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Introduction: The Challenge and Utility of N-Methylated Peptides
An Application Guide to the Step-by-Step Cbz Deprotection of N-Methylated Peptides
N-methylated peptides represent a pivotal class of molecules in drug discovery and chemical biology. The strategic incorporation of a methyl group onto the amide nitrogen of the peptide backbone confers significant pharmacological advantages, including enhanced metabolic stability against proteolytic enzymes and improved membrane permeability.[1][2] These properties are highly desirable for developing peptide-based therapeutics with favorable oral bioavailability and in-vivo half-life.[3]
However, these benefits come with considerable synthetic challenges. The presence of the N-methyl group introduces steric hindrance, which can impede the efficiency of standard peptide coupling reactions and subsequent deprotection steps.[1][4] One of the most common and robust protecting groups used for the amine terminus during peptide synthesis is the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s.[5][6] The Cbz group is valued for its stability in both acidic and basic conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[5][7]
This guide provides a detailed examination of the deprotection of Cbz-protected N-methylated peptides. As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping researchers troubleshoot common issues and optimize reaction conditions for this challenging but critical synthetic transformation.
PART 1: Mechanistic Insights into Cbz Deprotection
Understanding the reaction mechanism is paramount to selecting the appropriate deprotection strategy and optimizing conditions. The two primary methods for Cbz group removal are catalytic hydrogenolysis and acid-mediated cleavage.
Catalytic Hydrogenolysis
This is the most widely used and mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[7] The process can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule like ammonium formate, formic acid, or cyclohexene, avoiding the need for specialized high-pressure hydrogenation equipment.[8][9]
The mechanism proceeds through the following key steps:
-
Adsorption: The Cbz-protected peptide adsorbs onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen (or the hydrogen donor) also adsorbs onto the catalyst surface and is activated.
-
Cleavage: The activated hydrogen cleaves the benzyl C-O bond, releasing toluene.
-
Intermediate Formation: This cleavage forms a transient and unstable N-methylated carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free N-methylated amine, carbon dioxide, and toluene as the final byproducts.[5]
Acid-Mediated Cleavage
For substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain sulfur-containing residues), strong acidic conditions provide a valuable alternative.[10][11] The most common reagent for this purpose is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[8]
The mechanism involves:
-
Protonation: The ether oxygen of the carbamate is protonated by the strong acid.
-
Nucleophilic Attack: The bromide ion acts as a nucleophile, attacking the benzylic carbon in an SN2 reaction.
-
Cleavage: This attack displaces the carbamic acid, forming benzyl bromide.
-
Decarboxylation: As with hydrogenolysis, the resulting carbamic acid intermediate rapidly decarboxylates to give the protonated amine.[5]
This method is harsher than hydrogenolysis and may not be suitable for peptides with other acid-labile protecting groups.
PART 2: Comparative Analysis of Deprotection Methods
The choice between hydrogenolysis and acidic cleavage is dictated by the overall structure of the N-methylated peptide, particularly the presence of other functional groups.
| Feature | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation | Acidic Cleavage (HBr/AcOH) |
| Reagents | 10% Pd/C, H₂ gas | 10% Pd/C, Ammonium Formate or Formic Acid | 33% HBr in Acetic Acid |
| Conditions | Room temp to 60 °C, 1 atm H₂ | Room temp to gentle heating | Room temperature |
| Pros | Very mild conditions, clean byproducts (toluene, CO₂), high yields.[8] | Avoids flammable H₂ gas, operationally simpler for standard lab setups.[8][12] | Metal-free, compatible with hydrogenation-sensitive groups (alkenes, alkynes).[10] |
| Cons | Requires hydrogenation apparatus, catalyst can be poisoned by sulfur-containing residues (Met, Cys).[13] | May require larger amounts of catalyst or longer reaction times compared to H₂ gas.[9] | Harsh acidic conditions, can cleave other acid-sensitive groups (e.g., Boc, Trt), benzyl bromide is a reactive byproduct.[5] |
| Best For | Most N-methylated peptides, especially in later stages of synthesis. | Peptides sensitive to high pressure H₂ or when specialized equipment is unavailable. | Peptides with reducible functional groups or when catalyst poisoning is a concern. |
PART 3: Experimental Protocols
These protocols are designed to be robust starting points. Due to the steric hindrance of the N-methyl group, reaction times may need to be extended, or temperatures slightly elevated compared to non-methylated analogs.[4] Reaction progress should always be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation
This protocol is often preferred for its operational simplicity and safety.[8]
Materials:
-
Cbz-protected N-methylated peptide
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Celite™
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Dissolution: Dissolve the Cbz-protected N-methylated peptide (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10 mol % Pd). Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the stirring mixture. An initial effervescence (CO₂ release) may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. For sterically hindered N-methylated peptides, gentle heating to 40-50 °C may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress every 1-2 hours using LC-MS or TLC until the starting material is fully consumed. Typical reaction times can range from 2 to 24 hours.
-
Filtration: Upon completion, dilute the reaction mixture with additional methanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product can then be taken to the next step or purified by chromatography.[8]
Protocol 2: Cbz Deprotection via Acidic Cleavage
This protocol is an effective alternative for substrates incompatible with hydrogenation.[10]
Materials:
-
Cbz-protected N-methylated peptide
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid (AcOH)
-
Diethyl ether (cold)
-
Reaction flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.
-
Reagent Addition: At room temperature, add the 33% HBr/AcOH solution (a typical excess of 5-10 equivalents of HBr).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 to 16 hours.[8]
-
Monitoring: Carefully monitor the reaction by LC-MS. Quench a small aliquot in a basic solution before injection to neutralize the acid.
-
Precipitation: Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, vigorously stirring diethyl ether.
-
Isolation: Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Washing: Wash the solid product thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.
-
Drying: Dry the product under high vacuum. The resulting material can be used directly or after neutralization and purification.
PART 4: Troubleshooting and Key Considerations
-
Incomplete Reaction: If the hydrogenolysis stalls, this may be due to catalyst deactivation, often caused by sulfur-containing residues (Met, Cys).[13] Adding a fresh batch of catalyst can sometimes restart the reaction. Alternatively, switching to acidic cleavage is recommended. For sterically demanding sequences, increasing the temperature or switching to H₂ gas at a slightly elevated pressure may be necessary.[14]
-
Side Reactions: In Fmoc-based solid-phase peptide synthesis (SPPS), the presence of N-alkyl residues can increase the propensity for diketopiperazine (DKP) formation at the dipeptide stage.[15] During final deprotection steps, other side reactions can occur depending on the sequence. For example, methionine can be oxidized or S-alkylated under acidic conditions if proper scavengers are not used.[16][17]
-
Catalyst Choice: While 10% Pd/C is standard, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective, especially for substrates prone to catalyst poisoning.
-
Solvent Choice: Methanol and ethanol are the most common solvents for hydrogenolysis. Ethyl acetate is also effective.[8] For peptides with poor solubility, co-solvents like THF or DMF may be required, but can sometimes slow the reaction rate.
By carefully considering the peptide sequence and applying the mechanistic principles outlined in this guide, researchers can successfully navigate the challenges of Cbz deprotection for N-methylated peptides, unlocking the potential of this important class of molecules.
References
- 1. lifetein.com [lifetein.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. tdcommons.org [tdcommons.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thalesnano.com [thalesnano.com]
- 15. DSpace [diposit.ub.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Cbz-N-methyl-DL-phenylalanine
<
Introduction: The Strategic Imperative for N-Methylated Cyclic Peptides
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained macrocyclic architecture often imparts enhanced metabolic stability, improved receptor selectivity, and potent biological activity. A further strategic refinement to this scaffold is the incorporation of N-methylated amino acids. This modification, the substitution of an amide proton with a methyl group, profoundly enhances the pharmacokinetic profile of a peptide by increasing its resistance to enzymatic degradation and improving its membrane permeability, which can even lead to oral bioavailability.
However, the synthesis of N-methylated cyclic peptides is not without its challenges. The steric hindrance introduced by the N-methyl group can significantly impede coupling reactions during solid-phase peptide synthesis (SPPS) and complicate the final cyclization step. This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating Cbz-N-methyl-DL-phenylalanine, a key building block for creating structurally diverse and therapeutically relevant macrocycles. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and offer insights into the characterization of the final products.
This compound: A Versatile Building Block
N-methyl-DL-phenylalanine, protected at the N-terminus with a carboxybenzyl (Cbz) group, is a valuable reagent in the synthesis of N-methylated peptides. The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in controlled peptide synthesis. It is stable to the basic conditions often used for Fmoc deprotection in SPPS, yet it can be readily removed under mild hydrogenolysis conditions, ensuring orthogonality with many common side-chain protecting groups. The use of the DL-racemic mixture of N-methyl-phenylalanine allows for the exploration of diverse stereochemical landscapes within the cyclic peptide, which can be crucial for optimizing receptor binding and biological activity.
The incorporation of N-methyl-phenylalanine can have a profound impact on the conformation of the resulting peptide. The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, often favoring a cis amide bond conformation, which is typically less favorable in unmodified peptides. This conformational constraint can pre-organize the peptide into a bioactive conformation, enhancing its affinity for its target.
Synthetic Workflow Overview
The synthesis of a cyclic peptide using this compound typically follows a multi-step process. The key phases are outlined in the workflow diagram below. This guide will provide detailed protocols for each of these critical stages.
Caption: General workflow for the synthesis of cyclic peptides using this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide on a solid support, incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Bromophenol blue monitoring solution
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Rationale: Coupling onto an N-methylated amine is sterically hindered and requires a potent coupling reagent like HATU. The standard Kaiser test is not reliable for N-methylated amines; therefore, bromophenol blue is used for monitoring.
-
In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours. Microwave-assisted coupling can also be beneficial in this step.
-
Monitor the reaction with a bromophenol blue test. A yellow color indicates complete coupling, while blue or green suggests an incomplete reaction. If necessary, perform a second coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 to add the remaining amino acids to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the peptide from the solid support while keeping the Cbz and side-chain protecting groups intact.
Materials:
-
Peptide-bound resin from Protocol 1
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol outlines the cyclization of the linear peptide in solution to form the desired macrocycle.
Materials:
-
Crude linear peptide from Protocol 2
-
Anhydrous DMF
-
Cyclization reagents: HATU and DIPEA
-
DCM
Procedure:
-
High Dilution: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.1-1 mM. Rationale: High dilution conditions favor intramolecular cyclization over intermolecular oligomerization.
-
Activation and Cyclization:
-
Cool the peptide solution in an ice bath.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by LC-MS. The disappearance of the linear precursor and the appearance of the cyclic product will be observed.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure. Redissolve the residue in DCM and wash with a mild aqueous acid (e.g., 1% HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 4: Cbz-Deprotection and Final Product Characterization
This protocol describes the removal of the Cbz protecting group and the purification and characterization of the final cyclic peptide.
Materials:
-
Crude cyclic peptide from Protocol 3
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas (H₂)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the crude cyclic peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Cbz group (a mass decrease of 134.1 Da).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
-
Purification:
-
Purify the deprotected cyclic peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry. The mass spectrum should show the expected molecular weight of the final product.
-
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes critical parameters and expected outcomes for the synthesis of a model N-methylated cyclic peptide.
| Parameter | Value/Range | Rationale/Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | A moderate loading is recommended to minimize steric hindrance during synthesis. |
| Coupling Reagents | HATU, PyAOP, PyBOP | These reagents are highly effective for coupling sterically hindered N-methylated amino acids. |
| Cyclization Concentration | 0.1 - 1.0 mM | High dilution is crucial to favor intramolecular cyclization and minimize oligomerization. |
| Crude Purity (Post-Cleavage) | 50 - 70% | Dependent on the peptide sequence and the efficiency of the coupling steps. |
| Final Purity (Post-HPLC) | >95% | Achievable with optimized RP-HPLC purification. |
| Overall Yield | 10 - 30% | Highly sequence-dependent and influenced by the efficiency of the cyclization step. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling to N-methyl Residue | Steric hindrance | Use a more powerful coupling reagent (e.g., HATU, PyAOP), increase reaction time, or employ microwave-assisted synthesis. |
| Low Cyclization Yield | Intermolecular side reactions | Ensure high dilution conditions. Optimize the cyclization reagents and reaction time. |
| Formation of Oligomers | High concentration during cyclization | Strictly adhere to high dilution protocols. |
| Racemization | Strong base or prolonged activation | Use a hindered base like DIPEA. Minimize the pre-activation time of the amino acid. |
| Multiple Peaks in HPLC | Presence of cis/trans isomers | N-methylated peptides can exist as slowly interconverting conformers, leading to peak broadening or multiple peaks in HPLC. This is often inherent to the product. |
Conclusion
The synthesis of cyclic peptides containing this compound is a powerful strategy for developing novel therapeutics with enhanced pharmacological properties. While the synthetic process requires careful optimization, particularly in the coupling and cyclization steps, the protocols and insights provided in this guide offer a robust framework for success. By understanding the underlying principles and employing the appropriate reagents and techniques, researchers can effectively navigate the challenges of N-methylated peptide synthesis and unlock the potential of this important class of molecules.
Application Notes & Protocols: The Strategic Integration of Cbz-N-methyl-DL-phenylalanine in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evolution of peptide-based therapeutics is intrinsically linked to our ability to overcome their inherent pharmacological limitations, such as poor metabolic stability and low cell permeability.[1][2] Peptidomimetics, compounds designed to mimic natural peptides, offer a robust solution to these challenges.[3][4][5] Among the myriad of modification strategies, N-methylation of the peptide backbone stands out as a powerful and versatile tool.[6][7] This guide provides an in-depth exploration of Cbz-N-methyl-DL-phenylalanine, a key building block in this field. We will dissect the strategic advantages conferred by its N-methyl group, detail its physicochemical properties, and provide comprehensive, field-proven protocols for its incorporation into peptide sequences and subsequent characterization. This document is designed to bridge theory with practice, empowering researchers to leverage N-methylation for the rational design of next-generation therapeutics.
The Peptidomimetic Imperative: Overcoming the Peptide Paradox
Peptides are exquisite signaling molecules, offering unparalleled specificity and potency. However, their utility as systemic drugs is often hampered by a "peptide paradox": their high efficacy is countered by poor drug-like properties. The primary obstacles include:
-
Proteolytic Degradation: Peptidases in the bloodstream and tissues rapidly cleave amide bonds, leading to short in-vivo half-lives.[4][8]
-
Poor Membrane Permeability: The high number of hydrogen bond donors and acceptors in the peptide backbone hinders passive diffusion across cell membranes, limiting access to intracellular targets.[9][10]
-
Conformational Flexibility: In solution, peptides exist as an ensemble of conformations, only one of which may be the "bioactive" form. This conformational freedom results in an entropic penalty upon binding to a target, which can reduce affinity.[8]
N-methylation, the substitution of an amide proton with a methyl group, is a minimalist yet profound modification that directly addresses these challenges, transforming a labile peptide into a robust peptidomimetic.[6][9][11][12]
The Multifaceted Impact of N-Methylation
The introduction of a single methyl group on the amide nitrogen instigates a cascade of beneficial physicochemical changes.
-
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes and preventing the necessary interactions for amide bond cleavage.[4][8][11] This dramatically increases the peptide's metabolic stability.
-
Improved Permeability & Bioavailability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the peptide's polarity and desolvation penalty.[8][12] This increased lipophilicity enhances the molecule's ability to partition into and cross lipid bilayers, a critical step for oral bioavailability and reaching intracellular targets.[8][9]
-
Conformational Constraint: The steric bulk of the methyl group restricts rotation around the Cα-N bond, reducing the peptide's overall flexibility.[6][11] This can pre-organize the peptidomimetic into its bioactive conformation, decreasing the entropic cost of binding and potentially boosting receptor affinity and selectivity.[8]
This compound: A Profile
This compound is a commercially available, protected amino acid derivative tailored for peptidomimetic synthesis.
-
Cbz (Carbobenzyloxy) Group: This is a well-established amine protecting group, stable to the basic conditions used for Fmoc removal in SPPS but easily cleaved using hydrogenolysis.[13] Its presence allows for the selective incorporation of the N-methylated residue during synthesis.
-
N-methyl Group: This is the core functional modification that imparts the desirable peptidomimetic properties.
-
DL-phenylalanine: The "DL" designation indicates the compound is a racemic mixture of both D and L enantiomers.[13] While enantiomerically pure forms (like Cbz-N-methyl-L-phenylalanine, CAS: 2899-07-2) are often required for final drug candidates, the DL-racemate can be a cost-effective choice for initial screening, library synthesis, or applications where the stereochemistry at that specific position is not critical for activity.[13][14]
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | N-Benzyloxycarbonyl-N-methyl-DL-phenylalanine | - |
| CAS Number | 31633-68-4 | Benchchem[13] |
| Molecular Formula | C18H19NO4 | ChemicalBook[14] |
| Molecular Weight | 313.35 g/mol | ChemicalBook[14] |
| Appearance | White to off-white crystalline powder | ChemBK[15] |
| Melting Point | 67.0 to 71.0 °C | ChemicalBook[14] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | ChemicalBook[14] |
| Storage | Sealed in dry, 2-8°C | ChemicalBook[14] |
Experimental Protocols
The following protocols provide a robust framework for the incorporation and characterization of this compound in a model peptide sequence.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based synthesis for incorporating the N-methylated residue. The key challenge is the coupling step onto the secondary amine of the preceding residue and the coupling of the N-methylated amino acid itself, both of which are sterically hindered and require more rigorous conditions than standard couplings.
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
This compound
-
Other required Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Workflow:
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.[16][17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[16]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Standard Amino Acids:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours.
-
Causality: Standard coupling times are sufficient for primary amines. HBTU/HATU are highly efficient coupling reagents that minimize side reactions.
-
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates a complete reaction. Wash the resin with DMF (3-5 times).
-
Incorporation of this compound:
-
Justification: Coupling a protected amino acid to an N-methylated N-terminus or coupling an N-methylated amino acid itself is sterically hindered and kinetically slow. Therefore, extended reaction times and potentially stronger coupling agents are required for high yields.[16][18]
-
Pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and allow the coupling to proceed for 2-4 hours .
-
Note: The Kaiser test will not work on the secondary amine of a newly coupled N-methyl residue. A chloranil test can be used as an alternative.
-
-
Chain Elongation: Continue with standard deprotection and coupling cycles for any remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final residue is coupled and the N-terminal Fmoc group is removed (if present), wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours.[16]
-
Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive carbocations.
-
-
Peptide Precipitation: Filter the cleavage solution into a centrifuge tube and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
A multi-faceted analytical approach is essential to validate the synthesis and confirm the structure of the N-methylated peptide.[19]
Workflow:
A. Reversed-Phase HPLC (RP-HPLC) for Purification & Purity Analysis
-
System: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). Purify using a preparative RP-HPLC system with a linear gradient (e.g., 5% to 95% B over 30 minutes). Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions on an analytical RP-HPLC system.
-
Expert Insight: N-methylated amide bonds can exhibit slow cis/trans isomerization, which may lead to peak broadening or the appearance of two distinct peaks in the chromatogram.[19] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these conformers into a single, sharper peak, simplifying purification and providing a more accurate assessment of purity.[19]
B. Mass Spectrometry (MS)
-
Technique: Use either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Purpose: To confirm the identity of the synthesized peptide by verifying that its measured molecular weight matches the calculated theoretical mass. This is a critical and non-negotiable validation step.
C. NMR Spectroscopy for Structural Elucidation
-
Sample Prep: Dissolve 1-3 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆).[16]
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum. This provides an overall purity check and allows for the identification of characteristic signals. The N-methyl group will appear as a distinct singlet, typically between 2.5 and 3.5 ppm.[19]
-
2D NMR (ROESY/TOCSY):
-
TOCSY (Total Correlation Spectroscopy): Identifies proton spin systems, allowing for the assignment of protons within each amino acid residue.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in the 3D structure. This is crucial for determining the peptide's conformation and is often more reliable than NOESY for N-methylated peptides.[16]
-
Representative Data & Expected Outcomes
To illustrate the impact of N-methylation, consider a hypothetical parent peptide "Parent-P" and its N-methylated phenylalanine analogue "N-Me-Phe-P".
| Assay | Parent-P | N-Me-Phe-P | Rationale for Improvement |
| Proteolytic Stability (t½ in plasma) | 5 min | > 120 min | The N-methyl group sterically hinders protease access to the adjacent amide bond, preventing cleavage.[8] |
| Membrane Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | 0.2 (Low) | 2.5 (Moderate) | N-methylation removes a hydrogen bond donor, increasing lipophilicity and facilitating passive diffusion across the lipid barrier.[8][9] |
| Receptor Binding Affinity (Ki, nM) | 15 nM | 8 nM | Conformational restriction by the N-methyl group can pre-organize the peptide into a bioactive state, reducing the entropic penalty of binding.[6][8] |
Conclusion
This compound is more than just a modified amino acid; it is a strategic tool for rational drug design. By understanding the fundamental principles of N-methylation and employing robust synthetic and analytical protocols, researchers can effectively transform biologically active peptides into promising peptidomimetic drug candidates with enhanced stability, permeability, and potency. The ability to fine-tune these properties through judicious N-methylation will continue to be a cornerstone of modern peptide-based drug discovery.[6][7]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. This compound | Benchchem [benchchem.com]
- 14. Cbz-N-methyl-L-phenylalanine price,buy Cbz-N-methyl-L-phenylalanine - chemicalbook [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
HPLC purification method for peptides containing Cbz-N-methyl-DL-phenylalanine
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Cbz-N-methyl-DL-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of modified amino acids, such as this compound, into peptides presents unique challenges for purification. The carbobenzoxy (Cbz) group imparts significant hydrophobicity, while N-methylation eliminates a hydrogen bond donor, potentially leading to conformational isomers that can complicate chromatographic separation. This application note provides a comprehensive guide to developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of these complex peptides. We delve into the underlying principles of method development, including stationary phase selection, mobile phase optimization with ion-pairing agents, and the impact of temperature. A detailed, step-by-step protocol is provided, alongside a troubleshooting guide to address common issues such as poor solubility and peak broadening.
Introduction: The Chromatographic Challenge
Peptides containing this compound are of significant interest in medicinal chemistry and drug development. The N-methyl group can enhance metabolic stability and membrane permeability, while the Cbz protecting group is a common feature during solid-phase peptide synthesis (SPPS).[1] However, these same modifications create a molecule with distinct physicochemical properties that demand a carefully optimized purification strategy.
The primary challenges are:
-
High Hydrophobicity: The phenyl and benzyl (from Cbz) rings make the peptide highly nonpolar, leading to strong retention on standard C18 columns. This necessitates stronger organic mobile phases for elution, which can sometimes lead to peptide precipitation.[2]
-
Conformational Isomers: The N-methylated amide bond can exist in both cis and trans conformations. If the interconversion between these states is slow on the HPLC timescale, it can result in significant peak broadening or the appearance of multiple peaks for a single compound.[3][4]
-
Lack of Ionizable Groups: N-methylation of the amide nitrogen removes a site for protonation, which can alter the peptide's interaction with the stationary phase and ion-pairing agents.
This guide will systematically address these challenges to develop a reliable RP-HPLC purification method.
Principles of Method Development
The standard approach for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[5][6][7] For peptides containing this compound, careful consideration of several key parameters is crucial for success.
Stationary Phase (Column) Selection
The choice of stationary phase is the first critical decision. While C18 (octadecylsilane) columns are the workhorse for peptide separations, the high hydrophobicity of our target peptide may warrant alternatives.[8][9]
-
C18 (ODS): A good starting point. Wide-pore (300 Å) C18 columns are generally preferred for peptides to ensure the molecules can access the bonded phase surface without restriction.[10][11] However, very strong retention is expected.
-
C4 (Butyl): A less hydrophobic alternative to C18. It is typically used for very large or highly hydrophobic peptides to reduce retention times and improve peak shape.[12]
-
Phenyl-Hexyl: This phase offers an alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties (phenylalanine, Cbz group) of the peptide.[8][13][14] This can be particularly effective in resolving closely eluting impurities.[15]
Recommendation: Begin with a wide-pore C18 column. If excessive retention or poor peak shape is observed, a Phenyl-Hexyl column is the recommended next step to exploit alternative selectivity.
Mobile Phase Optimization
The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), both typically containing an ion-pairing agent.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[9] For extremely hydrophobic peptides, stronger solvents like isopropanol or n-propanol can be blended with ACN to improve solubility and aid elution, though this may increase backpressure.[2][10]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice.[9][16] TFA serves two main purposes:
-
It maintains a low pH (around 2), ensuring that any carboxylic acid groups are protonated and basic groups (like Lys, Arg, His, and the N-terminus) are positively charged.[17][18]
-
The trifluoroacetate anion forms an ion pair with the positively charged sites on the peptide. This complex increases the peptide's overall hydrophobicity, enhancing its retention and improving peak shape by masking interactions with residual silanols on the silica support.[19][20][21]
-
Gradient Elution
A linear gradient from a low percentage of Solvent B to a high percentage is used to elute the peptide. An initial scouting gradient (e.g., 5-95% B over 30 minutes) is used to determine the approximate elution concentration. The gradient can then be optimized and made shallower around the elution point of the target peptide to maximize resolution from impurities.[22]
Temperature Control
Elevated column temperature (e.g., 40-60°C) can be highly beneficial for N-methylated peptides.[3] Increased temperature accelerates the interconversion rate between cis and trans conformers, often leading to the coalescence of broad or multiple peaks into a single, sharper peak.[3] It also reduces mobile phase viscosity, lowering backpressure.[10]
Detailed Experimental Protocol
This protocol provides a starting point for the purification of a crude peptide containing this compound.
Materials and Reagents
-
Crude synthetic peptide containing this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Solvent A: 0.1% (v/v) TFA in water
-
Solvent B: 0.1% (v/v) TFA in ACN
Equipment
-
Preparative HPLC system with gradient capability and a UV detector
-
Preparative RP-HPLC column (e.g., C18, 300 Å, 10 µm, 21.2 x 250 mm)
-
Fraction collector
-
Vortex mixer and sonicator
-
Analytical HPLC system for fraction analysis
-
Lyophilizer (Freeze-dryer)
Sample Preparation
-
Accurately weigh the crude peptide.
-
Attempt to dissolve the peptide in a small volume of Solvent A.
-
If solubility is poor, add the minimum amount of DMSO required to achieve dissolution.[3] Sonicate briefly if necessary. Note: Minimize DMSO volume as it is a strong solvent and can distort peak shape if injected in large volumes.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Purification Method
The following table summarizes the recommended starting parameters for a preparative HPLC run.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, Wide Pore (300 Å), 10 µm | Good starting point for general peptide hydrophobicity.[11] |
| Flow Rate | ~20 mL/min (for 21.2 mm ID column) | Adjust based on column dimensions and manufacturer's guidelines. |
| Detection | 220 nm & 254 nm | 220 nm for the peptide backbone; 254 nm for aromatic Cbz/Phe groups. |
| Column Temp. | 40°C | Improves peak shape for N-methylated peptides by accelerating conformer interconversion.[3] |
| Injection Vol. | Variable | Depends on sample concentration and column loading capacity. |
| Gradient | Scouting Run: 5% to 95% B over 40 min | To determine the elution point of the target peptide. |
| Optimized Run: Shallow gradient around the elution % | Example: If peptide elutes at 60% B, use a gradient of 50-70% B over 40 min.[22] |
Purification Workflow
The overall workflow from crude material to purified peptide is a systematic process of separation, analysis, and isolation.
Caption: HPLC Purification Workflow.
-
Equilibrate: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5 column volumes.
-
Inject: Inject the prepared sample onto the column.
-
Run Gradient: Execute the optimized gradient program.
-
Collect Fractions: Collect fractions (e.g., 1-minute intervals) as peaks elute from the column, paying close attention to the main peak of interest.
-
Analyze Fractions: Analyze the collected fractions using analytical HPLC to determine the purity of each. Mass spectrometry can be used to confirm the identity of the product.
-
Pool and Lyophilize: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final product as a dry, fluffy powder.[6]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | 1. Slow cis/trans isomerization.2. Column overload.3. Secondary interactions with silica. | 1. Increase column temperature to 40-60°C.[3]2. Reduce sample load.3. Ensure 0.1% TFA is present in both mobile phases.[9] |
| Peptide is Not Eluting or Elutes Very Late | Extremely high hydrophobicity. | 1. Switch to a less retentive column (e.g., C4 or Phenyl-Hexyl).[12]2. Add a stronger organic modifier like isopropanol to Solvent B (e.g., ACN/IPA 80:20). |
| Peptide Precipitates on Column | Poor solubility in the mobile phase at the point of injection or during the gradient. | 1. Dissolve sample in a minimal amount of DMSO before injection.[3]2. Use a shallower gradient to avoid a rapid increase in aqueous environment post-injection. |
| Multiple Peaks for a Single Product | 1. Presence of diastereomers (if chiral centers other than the DL-Phe exist).2. Slow conformational isomerization. | 1. This is expected if other chiral centers are present; aim to resolve them or pool them if separation is not required.2. Increase column temperature.[3] |
Conclusion
The successful purification of peptides containing this compound via RP-HPLC is achievable through a systematic method development approach. By carefully selecting the stationary phase, optimizing the mobile phase composition, and utilizing elevated temperatures to overcome conformational issues, researchers can obtain high-purity peptides suitable for downstream applications. The protocol and troubleshooting guide provided herein serve as a robust starting point for tackling the unique challenges presented by these hydrophobic and N-methylated molecules.
References
- 1. peptide.com [peptide.com]
- 2. nestgrp.com [nestgrp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. hplc.eu [hplc.eu]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 16. Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Improving Low Coupling Yield of Cbz-N-methyl-DL-phenylalanine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for challenging peptide couplings. This guide is designed for researchers, scientists, and drug development professionals encountering low yields during the incorporation of Cbz-N-methyl-DL-phenylalanine. We will explore the underlying causes of these difficulties and provide robust, field-proven troubleshooting strategies and protocols to enhance your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of this compound in a direct question-and-answer format.
Question 1: My coupling reaction with this compound has a very low yield. What is the primary cause?
The principal challenge in coupling N-methylated amino acids, including this compound, is severe steric hindrance . This issue arises from two main sources:
-
The N-methyl Group: The methyl group on the amide nitrogen transforms it into a secondary amine. This significantly increases the steric bulk around the nitrogen nucleophile, physically obstructing the approach of the activated carboxyl group of the incoming amino acid. This steric clash dramatically slows down the rate of peptide bond formation compared to coupling with a primary amine.
-
The Phenylalanine Side Chain & Cbz Group: The bulky benzyl side chain of phenylalanine, combined with the benzyloxycarbonyl (Cbz) protecting group, further contributes to the crowded environment around the reactive centers.
This cumulative steric hindrance is the fundamental reason for slow, incomplete reactions, which manifest as low yields and the formation of deletion sequences in the final product. The problem is especially pronounced when attempting to couple an amino acid onto an existing N-methylated residue.
Question 2: My standard coupling reagent (e.g., DCC, HBTU) is ineffective. What should I use instead?
Standard coupling reagents are often insufficiently potent to overcome the high activation energy barrier of sterically hindered couplings. Reagents like Dicyclohexylcarbodiimide (DCC) can lead to side reactions and racemization, while common uronium salts like HBTU and HCTU are frequently less effective for N-methylated residues.
Switching to a more powerful coupling reagent is the most critical step for improving yields. We recommend modern onium salt-based reagents.
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Name (Acronym) | Class | Strengths | Considerations |
| HATU / HCTU | Aminium/Uronium Salt | Highly efficient and fast-acting, especially for hindered couplings.[1] HATU, containing a HOAt moiety, is generally superior to HBTU/HCTU in terms of speed and suppression of side reactions.[2][3] | Benzotriazole-based reagents can pose a safety risk (explosive properties) and may cause allergic reactions. Excess reagent can cause side reactions at the N-terminus.[4] |
| COMU | Aminium/Uronium Salt | Coupling efficiency is comparable to or better than HATU.[3] Incorporates OxymaPure, making it a safer, non-explosive, and less allergenic alternative to benzotriazole reagents. By-products are water-soluble, simplifying purification. | May be less stable in DMF over long periods compared to other reagents. |
| PyAOP / PyBOP | Phosphonium Salt | Excellent for difficult couplings, including N-methylated residues.[1] PyAOP is particularly effective for coupling N-methyl amino acids and is generally more reactive than PyBOP. Does not cause guanidinylation side reactions that can occur with aminium salts. | By-products can sometimes complicate purification. PyAOP has been identified as a potential thermal hazard. |
| PyBroP / BOP-Cl | Halophosphonium / Phosphinic Chloride | Extremely powerful reagents for the most challenging couplings where others fail, such as coupling two consecutive N-methylated residues. BOP-Cl is noted for its effectiveness with N-methylated amino acids. | These are highly reactive and should be reserved for exceptionally difficult steps, as they can sometimes promote side reactions with less hindered amino acids. |
Recommendation: Start with HATU or COMU . For extremely difficult couplings, consider phosphonium reagents like PyAOP or, as a last resort, halogenating agents like PyBroP .
Question 3: I'm observing significant racemization in my product. How can I minimize this?
Racemization (or epimerization) is a significant risk with N-methylated amino acids because the slow primary coupling reaction allows more time for side reactions to occur. The primary mechanism is the formation of an oxazolone intermediate under basic conditions.
Here are key strategies to preserve stereochemical integrity:
-
Choice of Base: Avoid strong, non-hindered bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine . These bases are sufficient to facilitate the reaction but are less likely to abstract the alpha-proton, which initiates racemization.
-
Use of Additives: Always use a racemization-suppressing additive. OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are superior to the older 1-hydroxybenzotriazole (HOBt). Coupling reagents that already incorporate these additives (like HATU or COMU) are highly recommended.
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit in solution for extended periods before adding it to the amine component. The longer the activated species exists, the greater the opportunity for racemization.
-
Temperature Control: While elevated temperatures can increase coupling speed, they can also accelerate racemization. This is a trade-off that must be optimized. If using heat, aim for the lowest effective temperature and shortest possible reaction time.
Question 4: How can I confirm if my coupling reaction has gone to completion?
The standard ninhydrin (Kaiser) test is unreliable for monitoring couplings onto N-methylated amino acids. Ninhydrin reacts with primary amines to produce a deep blue color, but it gives a very weak or no color change with secondary amines.
The recommended method is the Bromophenol Blue (BPB) Test . This colorimetric test reliably detects the presence of any unreacted free amine (primary or secondary).
-
Positive Test (Incomplete Coupling): Blue or green resin beads.
-
Negative Test (Complete Coupling): Yellow or orange resin beads.
A positive BPB test indicates that a second coupling step is necessary.
Question 5: Even with a better reagent, the yield is still suboptimal. What other strategies can I try?
If a single coupling with a potent reagent is insufficient, you can employ several process-based strategies to drive the reaction to completion:
-
Double or Triple Coupling: This is a very common and effective technique. After the first coupling reaction finishes, simply filter and wash the resin, then repeat the coupling step with a fresh solution of the amino acid and coupling reagents.
-
Extended Reaction Time: Sterically hindered couplings are slow. Allow the reaction to proceed for a longer duration, from 2 hours up to 24 hours, to ensure maximum conversion.
-
Elevated Temperature: Carefully increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier. This can be done on a shaker with a heating block or through microwave-assisted peptide synthesis (MAPS), which is particularly effective at accelerating difficult couplings.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why exactly are N-methylated amino acids so difficult to couple?
The difficulty stems from a combination of electronic and steric effects. The N-methyl group acts as a bulky shield, physically blocking the trajectory of the incoming activated amino acid. Electronically, the methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen, but this effect is overwhelmingly negated by the steric hindrance. This high-energy barrier slows the reaction kinetics, often requiring more forceful conditions, which in turn can lead to side reactions like racemization.
FAQ 2: What is the mechanism of racemization during these couplings?
The principal pathway for racemization is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.
-
The coupling reagent activates the carboxyl group of the this compound.
-
This activated intermediate can cyclize, forming the oxazolone ring.
-
The proton on the alpha-carbon of this oxazolone is now highly acidic.
-
In the presence of a base (like DIPEA), this proton can be easily removed, forming a planar, achiral enolate intermediate.
-
The incoming amine can now attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers (a racemic mixture) in the final peptide.
Caption: Racemization mechanism via oxazolone formation.
FAQ 3: How does the Cbz protecting group influence the reaction?
The Cbz group is a carbamate-type protecting group, similar to Fmoc and Boc. Carbamate protecting groups are generally less prone to racemization than N-acyl groups (like an acetyl group) because the resonance from the urethane bond makes oxazolone formation less favorable. However, the Cbz group is still sterically demanding due to its benzyl moiety, adding to the overall steric hindrance of the this compound molecule and contributing to the slow reaction rate.
Part 3: Protocols and Diagrams
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the efficient coupling of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (or HCTU/COMU)
-
N-Methylmorpholine (NMM) (or sym-collidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve 3.0 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Activation: Add 6.0 equivalents of NMM to the activation solution. Vortex briefly and allow to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activation solution to the drained resin. Agitate the mixture at room temperature for at least 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then Methanol. Perform the Bromophenol Blue test (see Protocol 2).
-
Analysis & Recoupling:
-
If the BPB test is negative (yellow) , the coupling is complete. Proceed to wash the resin (3x DMF, 3x DCM) and continue with your synthesis.
-
If the BPB test is positive (blue/green) , the coupling is incomplete. Drain the reaction vessel and repeat steps 2-6 (a "double coupling").
-
Protocol 2: Bromophenol Blue (BPB) Test for Free Amines
Materials:
-
Test Solution: 3 mg of Bromophenol Blue in 10 mL of DMF.
-
Washed resin sample
-
Methanol or DCM for washing
Procedure:
-
Take ~5 mg of resin beads from the reaction vessel.
-
Place the beads in a small glass test tube or on a spotting plate.
-
Wash the beads 3 times with DMF, then 3 times with Methanol to remove any residual base (like NMM or DIPEA), which can cause a false positive.
-
Add 2-3 drops of the BPB test solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Yellow/Orange: Complete coupling (no free amine).
-
Blue/Green: Incomplete coupling (free amine present).
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for addressing low coupling yields.
Caption: Decision workflow for troubleshooting low coupling yield.
References
Technical Support Center: Strategies for Preventing Racemization of N-Methyl Amino Acids in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the more persistent challenges in the field: preventing racemization of N-methyl amino acid residues during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own syntheses.
Introduction: The N-Methyl Racemization Challenge
N-methylated peptides are of significant interest in drug development due to their enhanced metabolic stability, increased cell permeability, and ability to modulate conformation. However, the incorporation of N-methyl amino acids (N-Me-AAs) into a peptide sequence presents a heightened risk of racemization compared to their non-methylated counterparts. This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the desired biological activity of the final peptide.
The primary reason for this increased susceptibility is the steric hindrance from the N-methyl group, which slows down the desired aminolysis (coupling) reaction.[1] This delay provides a larger window of opportunity for the activated carboxyl group to cyclize into a planar, achiral oxazolonium intermediate, which is the main pathway to racemization.[2][3] This guide will walk you through the causes and provide actionable, field-proven solutions to maintain the chiral purity of your N-methylated peptides.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you might encounter during your synthesis and purification process.
Q1: I've completed my synthesis and HPLC analysis shows a significant diastereomeric impurity for my N-methylated peptide. What are the most likely causes and how do I fix it?
This is the most common issue researchers face. High racemization levels are almost always a result of the interplay between the coupling reagent, the base, and the reaction conditions. Here is a systematic approach to diagnose and solve the problem.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Explanation:
-
Evaluate Your Coupling Reagent & Additive:
-
Carbodiimides (DIC/DCC): If you are using a carbodiimide like DIC, the addition of a racemization-suppressing additive is non-negotiable. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (OxymaPure) form active esters that are highly reactive towards the amine, outcompeting the side reaction that forms the oxazolonium intermediate.[4][5] HOAt and OxymaPure are demonstrably more effective than the traditional 1-hydroxybenzotriazole (HOBt).[1]
-
Onium Salts (HATU/HBTU): While highly efficient, reagents like HATU can still cause significant racemization with N-Me-AAs, especially when paired with a strong base and long pre-activation times.[6][7] If racemization is severe, consider switching to a phosphonium-based reagent like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), which is often cited as a superior choice for challenging N-methyl couplings.[8]
-
-
Assess Your Base and Reaction Conditions:
-
Base Choice: The choice of base is critical. Strong, non-hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the alpha-proton from the oxazolonium intermediate, promoting racemization.[3][4] Switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce epimerization rates.[4][9] The presence of tertiary amine salts (e.g., DIPEA-HCl) has also been shown to dramatically increase racemization.[2]
-
Temperature: Lowering the coupling temperature to 0°C can slow the rate of racemization.[1] While this may also slow the coupling reaction, the activation energy for racemization is often lower, meaning a decrease in temperature will have a more pronounced suppressive effect on the side reaction.
-
-
Refine Your Coupling Protocol:
-
Pre-activation Time: Minimize the time the activated amino acid exists in solution before being added to the resin-bound amine. The longer the activated species is exposed to the basic environment alone, the greater the opportunity for racemization.[1] Aim for a pre-activation time of no more than 2-5 minutes.
-
In Situ Neutralization: Use a protocol where the resin-bound amine salt is neutralized in the presence of the activated amino acid. This ensures the free amine is immediately available for coupling, minimizing its exposure to base and reducing the lifetime of the activated intermediate.
-
Q2: My coupling efficiency for the N-methyl amino acid is very low, leading to deletion sequences. How can I improve the yield without increasing racemization?
Low coupling efficiency is the other side of the N-Me-AA coin, driven by the same steric hindrance that increases the racemization risk.
Solution:
-
Use a Potent Coupling Reagent: This is a scenario where reagents like HATU or PyAOP are highly recommended. Their high reactivity can help overcome the steric barrier.[1][8]
-
Double Coupling: The most common and effective strategy is to perform a "double coupling." After the first coupling reaction (e.g., 1-2 hours), drain the reaction vessel, and add a fresh solution of activated N-Me-AA to the resin to drive the reaction to completion.[8]
-
Increase Equivalents: Use a higher excess of the N-methyl amino acid and coupling reagent (e.g., 4 equivalents relative to the resin substitution).
-
Monitoring is Key: The standard ninhydrin test will not work for monitoring coupling to a secondary amine (the N-methyl group). Use the bromophenol blue test to accurately assess coupling completion before proceeding to the next step.[7]
Frequently Asked Questions (FAQs)
Q1: Why are N-methyl amino acids so much more prone to racemization than standard amino acids?
The increased risk stems from two primary factors:
-
Electronic Effect: The N-methyl group is electron-donating, which can stabilize the cationic oxazolonium intermediate, making its formation more favorable.
-
Steric Hindrance: The bulky methyl group on the nitrogen sterically hinders the incoming nucleophile (the N-terminus of the growing peptide chain). This slows down the desired peptide bond formation.[1] This prolonged reaction time under basic activation conditions gives the activated acid more time to undergo the intramolecular cyclization to the oxazolonium intermediate, which is the key pathway for racemization.[2][3]
dot graph { graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Competing pathways for an activated N-methyl amino acid.
Q2: Which coupling reagents and bases are considered the "gold standard" for minimizing racemization with N-Me-AAs?
There is no single perfect combination, but extensive studies point to a clear hierarchy of choices. The following table summarizes recommendations based on minimizing racemization.
| Reagent/Base Category | Highly Recommended (Low Racemization) | Use with Caution | Generally Avoid |
| Coupling Reagents | DIC/OxymaPure, DIC/HOAt, PyAOP[1][8] | HATU, HCTU[7] | HBTU, TBTU, DCC/HOBt |
| Bases | sym-Collidine, N-Methylmorpholine (NMM)[4][9] | - | DIPEA, Triethylamine (TEA)[4] |
Causality: The combination of a carbodiimide (DIC) with a highly effective additive like OxymaPure or HOAt is often optimal because it avoids the use of a strong organic base required for onium salt activation.[5] If an onium salt is needed for efficiency, pairing it with a weaker, hindered base like NMM is preferable to using DIPEA.
Q3: Can I use elevated temperatures, like in microwave-assisted synthesis, for N-methyl amino acid couplings?
Caution is strongly advised. While microwave energy can accelerate slow couplings, the increased temperature can also significantly accelerate the rate of racemization.[9] If you must use microwave assistance for a difficult N-Me-AA coupling, it is critical to use optimized, low-racemization conditions (e.g., DIC/OxymaPure) and lower the maximum temperature of the coupling step (e.g., to 50°C).[9][10] A safer approach is often to perform the challenging N-Me-AA coupling at room temperature or 0°C and use microwave heating for the less problematic standard amino acid couplings in the sequence.
Q4: How do I accurately quantify the level of racemization in my final peptide?
Visual inspection of a standard reversed-phase HPLC chromatogram is often insufficient. The most reliable method is chiral HPLC analysis .[11][12]
-
Method: This involves hydrolyzing the final peptide back into its constituent amino acids and then analyzing the specific N-methyl amino acid on a chiral HPLC column. This column can separate the L- and D-enantiomers, allowing for precise quantification of the undesired isomer.[11]
-
Sample Prep: It's important to use deuterated acid (e.g., DCl in D₂O) for the hydrolysis step. This allows you to use mass spectrometry to differentiate between D-isomers that were present in the peptide versus those that may have formed as an artifact of the hydrolysis itself.[11]
-
Alternative: For intact peptides, developing an HPLC method that can separate the final diastereomeric peptides is also possible, though it can be more challenging.[13][14]
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-N-Me-AA using DIC/OxymaPure
This protocol is designed to minimize racemization for a standard 0.1 mmol SPPS reaction.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF as per your standard protocol. Wash the resin thoroughly with DMF (6x).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF.
-
Coupling: Add the activation mixture to the washed resin. Then, add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the resin slurry.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly sensitive residues, conduct the reaction at 0°C.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test to confirm reaction completion.[7] A yellow color indicates completion; a blue or green color indicates an incomplete reaction.
-
Recouple if Necessary: If the test is positive (blue/green), drain the vessel and repeat steps 3-5 (a "double coupling").
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (6x) to prepare for the next cycle.
Protocol 2: Bromophenol Blue Test for Secondary Amines
-
Prepare Test Solution: Dissolve ~3 mg of bromophenol blue in 10 mL of DMF.
-
Perform Test:
-
Take a small sample of resin beads (~5 mg) from the reactor.
-
Wash the beads thoroughly on a small fritted syringe with DMF, then Methanol, then DMF again.
-
Add 2-3 drops of the bromophenol blue test solution to the beads.
-
-
Interpret Results:
-
Yellow/Orange beads: Coupling is complete (no free secondary amine).
-
Green/Blue beads: Coupling is incomplete (free secondary amine present).
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. posters.unh.edu [posters.unh.edu]
Troubleshooting Steric Hindrance in Amide Bond Formation: A Technical Guide
Technical Support Center: Cbz-N-methyl-DL-phenylalanine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered amino acid. As Senior Application Scientists, we understand that incorporating N-methylated residues is a powerful strategy for modulating the pharmacological properties of peptides, but it presents significant hurdles in synthesis. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Part 1: Core Problem Analysis & FAQs
This section addresses the fundamental reasons for the difficulties encountered when working with this compound and how to recognize the symptoms of a suboptimal reaction.
Q1: Why is this compound so prone to steric hindrance during coupling reactions?
A1: The difficulty in forming a peptide bond with this compound stems from a combination of three structural features that create significant steric bulk around the reactive centers:
-
The N-methyl Group: The primary source of hindrance is the methyl group on the amide nitrogen. This converts the typically nucleophilic primary amine of an amino acid into a less reactive, bulkier secondary amine.[1] This bulk physically obstructs the approach of an activated carboxyl group, dramatically slowing down the kinetics of amide bond formation.[1][2]
-
The Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a large, aromatic protecting group. Its size further crowds the N-terminus, contributing to the overall steric shield around the nitrogen.
-
The Phenylalanine Side Chain: The bulky benzyl side chain of phenylalanine also occupies significant space, compounding the steric congestion around the molecule's core.
This "triple threat" of steric hindrance means that standard coupling protocols are often destined to fail, resulting in low or no product formation.
Q2: What are the common signs of a failed or low-yield coupling reaction?
A2: Identifying a problematic coupling early is critical. Common indicators include:
-
Recovery of Starting Material: The most obvious sign is the recovery of a significant amount of your starting amine or carboxylic acid after workup, confirmed by TLC, HPLC, or NMR analysis.
-
Positive Bromophenol Blue Test (for Solid Phase): When coupling to an N-methylated amine on a solid support, standard ninhydrin tests are ineffective.[3] A bromophenol blue test should be used instead. A blue or green color on the resin beads indicates the presence of unreacted free amine, signifying an incomplete reaction. A complete coupling is indicated by a yellow color.[1][4]
-
Formation of Deletion Sequences: In multi-step peptide synthesis, a failed coupling at the N-methylated residue will lead to the formation of peptides missing that specific amino acid. This is typically detected by mass spectrometry (LC-MS) of the crude product.[1]
-
Complex Crude Product Profile: A low-efficiency reaction often appears as a complex mixture on HPLC or TLC, with multiple unidentified spots in addition to your starting materials, rather than a clean conversion to a single major product.
Part 2: Strategic Solutions & Protocol Optimization
This section provides actionable strategies to overcome steric hindrance, from reagent selection to condition optimization.
Q3: My standard carbodiimide coupling (e.g., DCC, EDC) is failing. What should I do?
A3: This is a very common outcome. Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (hydroxybenzotriazole), are generally not potent enough to efficiently mediate couplings with severely hindered N-methylated amino acids.[5] Their activation mechanism, which forms an O-acylisourea intermediate, is often too slow to compete with the steric barriers.
The solution is to move to a more powerful class of coupling reagents, specifically aminium/uronium or phosphonium salts, which generate more reactive activated species.[6][7][8]
Q4: Which coupling reagents are recommended for sterically hindered N-methylated amino acids?
A4: For challenging couplings like those involving this compound, high-potency reagents are essential. The most successful and widely used options belong to the aminium/uronium salt family.[1][7]
| Reagent | Activating Mechanism | Relative Efficacy (Hindered) | Key Advantages | Potential Drawbacks |
| HATU | Forms a highly reactive OAt-active ester.[9][10] | ★★★★★ | High efficiency, rapid kinetics, and strong suppression of racemization.[6][9] Widely successful for N-methyl amino acids.[4] | Byproducts (HOAt, tetramethylurea) can be explosive or toxic and may require careful removal.[11] Can cause guanidinylation of free amines if used in excess.[9] |
| COMU | Forms a highly reactive Oxyma-active ester.[12] | ★★★★★ | Efficacy is comparable to HATU.[12] Generates safer, non-explosive byproducts (Oxyma). Excellent solubility.[7][12] | Higher cost compared to older reagents. |
| PyBOP | Forms an OBt-active ester. | ★★★☆☆ | A well-established phosphonium salt reagent, effective for many difficult couplings.[7] | Generally less reactive than HATU or COMU for the most demanding N-methyl couplings.[7] |
| PyBroP | Forms a highly reactive acyl bromide intermediate. | ★★★★★ | Extremely potent, often used as a "last resort" for exceptionally difficult couplings, such as between two N-methylated residues.[1][4] | Highly reactive nature can lead to more side reactions if not carefully controlled. Corrosive byproducts. |
Recommendation: Start with HATU or COMU . They represent the best balance of high reactivity, reliability, and minimization of side reactions for this specific challenge.[7][12]
Q5: Beyond the coupling reagent, how should I optimize my reaction conditions?
A5: Fine-tuning the reaction environment is crucial for success.
-
Solvent: Use polar aprotic solvents that can dissolve all reactants and help separate charge in the transition state. DMF (N,N-dimethylformamide) is the most common choice.[9] For solid-phase synthesis or particularly difficult sequences prone to aggregation, NMP (N-methyl-2-pyrrolidone) or a "magic mixture" of DCM:DMF:NMP (1:1:1) can be beneficial.[1][13]
-
Base: A non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid without competing in the reaction. DIPEA (N,N-diisopropylethylamine or Hünig's base) is the standard choice.[4][9] Use 2-4 equivalents relative to the carboxylic acid.
-
Stoichiometry and Pre-activation: Use a slight excess of the amino acid and coupling reagent (e.g., 1.2 equivalents each) relative to the component with the limiting amine. Allow the carboxylic acid, coupling reagent, and base to "pre-activate" in the solvent for 5-10 minutes before adding the amine component.[1][4] This ensures the highly reactive ester is formed and ready to react.
-
Temperature and Time: These reactions are slow and should be run at room temperature for an extended period (2-4 hours is a good starting point, but overnight may be necessary).[1][6] If the reaction is still sluggish, applying microwave energy can dramatically accelerate the coupling of hindered amino acids.[2]
-
Double Coupling: If monitoring indicates an incomplete reaction after the initial time, a "double coupling" can be performed. This involves filtering off the reaction solvent and adding a fresh solution of the activated amino acid to push the reaction to completion.[1][4]
Part 3: Advanced Troubleshooting & Workflow
This section covers the identification of side products and provides a logical workflow for diagnosing and solving coupling failures.
Q6: My reaction seems to have worked, but I see significant byproducts. What are they and how can I prevent them?
A6: Even with optimized conditions, side reactions can occur.
-
Diketopiperazine (DKP) Formation: This is a major concern in peptide synthesis, especially when a secondary amino acid (like an N-methylated one) is in the second position of a dipeptide with a free N-terminus.[14] The N-terminal amine can attack the second amide bond, causing the dipeptide to cyclize and cleave from the support resin, reducing yield.[14][15][16] While your Cbz-protected amino acid is not immediately susceptible, this is a critical side reaction to be aware of in subsequent steps if the Cbz group is removed. Using a hyper-acid sensitive resin (like 2-chlorotrityl chloride) and avoiding prolonged exposure to base during deprotection can minimize this.[1][17]
-
Guanidinylation of Amines: This is specific to using uronium reagents like HATU. If HATU is present in a large excess, or if the coupling is very slow, the free amine nucleophile can attack the guanidinium carbon of the HATU reagent itself.[9] This results in a capped, unreactive amine, terminating the chain extension. To prevent this, use a controlled stoichiometry (e.g., 1.2 eq of HATU) and ensure efficient coupling.
-
Racemization: While modern reagents like HATU are designed to suppress racemization, the harsh conditions required for hindered couplings can still pose a risk.[6] Confirming the stereochemical purity of your final product using chiral HPLC is advisable.
Q7: How can I reliably monitor the reaction and confirm my product?
A7: A multi-pronged analytical approach is best for confident results.
-
Reaction Monitoring (In-situ or Time-course):
-
TLC: The simplest method. Spot the reaction mixture alongside your starting materials at regular intervals (e.g., 0, 1, 2, 4 hours). A successful reaction will show the consumption of the limiting reagent and the appearance of a new product spot.
-
LC-MS: For a more quantitative view, take small aliquots from the reaction, quench them, and inject them into an LC-MS. This will allow you to track the disappearance of starting material peaks and the appearance of the product peak, confirming the correct mass simultaneously.[18]
-
-
Confirmation of Completion (Solid Phase):
-
Bromophenol Blue Test: As mentioned, this is the gold standard for checking for free secondary amines on-resin. A persistent blue/green color means the reaction is not finished and requires a second coupling or extended reaction time.[4]
-
-
Final Product Characterization:
-
HPLC: Use Reverse-Phase HPLC (RP-HPLC) to assess the purity of your crude product after workup.[18]
-
Mass Spectrometry: Confirm the molecular weight of your purified product via High-Resolution Mass Spectrometry (HRMS) or LC-MS.
-
NMR: For complete structural verification, acquire ¹H and ¹³C NMR spectra. This will confirm the connectivity of the atoms and the presence of all expected functional groups.[19]
-
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol describes the solution-phase coupling of this compound to a generic amine (R-NH₂).
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.2 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition: To the solution, add HATU (1.2 eq).[4]
-
Base Addition: Add DIPEA (2.4 eq) to the mixture.[4]
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes.[4] You may observe a color change to yellow.
-
Amine Addition: Add the amine component (R-NH₂, 1.0 eq), either neat or as a solution in a small amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be left to stir overnight.
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with mild aqueous acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Bromophenol Blue Test for Solid-Phase Synthesis
This test is for monitoring the completion of coupling to a resin-bound N-methyl amine.
-
Sample Preparation: After the coupling reaction time has elapsed, remove a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash them thoroughly with methanol (3-4 times) to remove any residual reagents and base.[4]
-
Test Solution: Add 2-3 drops of Bromophenol Blue solution (0.25 mg/mL in DMF) to the washed beads.[4]
-
Observation: Observe the color of the beads and the solution.
-
Action: If the test is positive, a second coupling with fresh reagents is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. One moment, please... [peptideport.com]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Aggregation in N-Methylated Peptide Synthesis
Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these unique peptides. N-methylation is a powerful tool for enhancing the pharmacokinetic properties of peptides, but it also introduces significant challenges, most notably the increased propensity for peptide chain aggregation during solid-phase peptide synthesis (SPPS).[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve successful synthesis outcomes.
The Challenge of N-Methylation and Aggregation
N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen, fundamentally alters a peptide's properties.[1] While this modification can improve metabolic stability and membrane permeability, it also introduces steric hindrance and disrupts the hydrogen-bonding network that stabilizes secondary structures like β-sheets.[1][3] Paradoxically, while N-methylation can be used to inhibit aggregation by breaking up β-sheet formation, the increased hydrophobicity and conformational restrictions it imparts can also promote aggregation, leading to poor coupling efficiencies, low yields, and difficult purifications.[3][4]
This guide is structured to address these challenges head-on, providing you with the expert insights and practical protocols needed to minimize aggregation and successfully synthesize your target N-methylated peptides.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of N-methylated peptides, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Coupling Yields, Especially at the N-Methylated Site
Symptoms:
-
Incomplete coupling as indicated by a positive Kaiser or TNBS test.
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.
-
Overall low crude yield of the desired peptide.[1]
Root Cause Analysis: The coupling of an amino acid onto an N-methylated residue is notoriously difficult due to the steric hindrance imposed by the N-methyl group and the reduced nucleophilicity of the secondary amine.[5][6] This steric clash makes it challenging for the activated carboxylic acid to approach the N-terminal amine, resulting in sluggish and incomplete reactions.
Strategies for Resolution:
1. Optimization of Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of N-methylated residues. The use of more potent activators is often necessary.[7][8]
-
Recommended Reagents: Phosphonium and uronium salts are generally more effective than carbodiimides for these challenging couplings.[9][10]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and reduced risk of racemization.[7][9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids.[7][8]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A highly reactive reagent suitable for difficult couplings involving N-methylamino acids.[7][9]
-
| Coupling Reagent | Key Advantages for N-Methylated Peptides |
| HATU | Fast reaction kinetics and low racemization.[7] |
| PyAOP | Highly effective for coupling to N-methyl amino acids.[7][8] |
| PyBrOP | More reactive than many other reagents, ideal for sterically hindered couplings.[7] |
2. Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can help drive the reaction to completion. If a single coupling is insufficient, a second coupling with fresh reagents should be performed.[11]
3. Microwave-Assisted Synthesis: The application of microwave energy can significantly enhance coupling efficiency by providing rapid and uniform heating, which helps to overcome the activation energy barrier of sterically hindered couplings.[12][13][14] It can also disrupt forming aggregates.[14][15]
-
Protocol: Microwave-Assisted Coupling
-
Place the peptide-resin in a suitable microwave synthesizer vessel.
-
Add the Fmoc-protected amino acid, coupling reagent (e.g., HATU), and activation base (e.g., DIPEA) dissolved in an appropriate solvent like DMF.
-
Apply microwave energy to reach a target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[16]
-
After the coupling step, thoroughly wash the resin with DMF.[16]
-
Issue 2: Resin Shrinking and Poor Solvation
Symptoms:
-
Visible shrinking of the resin bed during synthesis.
-
Formation of a gel-like consistency, indicating severe aggregation.[3]
-
Inconsistent and unreliable results from colorimetric tests like the Kaiser test.
Root Cause Analysis: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[11][17] This process is exacerbated by hydrophobic sequences and can cause the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites. Efficient solvation of both the resin and the growing peptide chain is crucial for successful synthesis.[18]
Strategies for Resolution:
1. Solvent System Optimization: The choice of solvent plays a critical role in maintaining resin swelling and solvating the peptide chain.
-
Recommended Solvents:
-
N-Methyl-2-pyrrolidone (NMP): Often considered the solvent of choice due to its excellent solvating properties.[18]
-
Dimethylformamide (DMF): A common and effective solvent, though it can contain amine impurities that may prematurely cleave the Fmoc group.[18]
-
Solvent Mixtures: In cases of severe aggregation, using a mixture of solvents can be beneficial. A combination of DCM/DMF/NMP (1:1:1) has been shown to be effective.[11] Adding chaotropic agents like DMSO can also help disrupt aggregation.[17][18]
-
2. Use of "Magic Mixture": For extremely difficult sequences, a specialized solvent system known as the "magic mixture" can be employed. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[11]
3. Resin Selection: The type of resin can influence aggregation. Resins with good swelling properties, such as those based on polyethylene glycol (PEG), are often preferred for synthesizing long or difficult peptides.[11]
Issue 3: Complete Synthesis Failure with "Difficult" Sequences
Symptoms:
-
Little to no desired product is formed.
-
The synthesis stalls at a particular point in the sequence.
-
The crude product is a complex mixture of truncated peptides.
Root Cause Analysis: Certain peptide sequences, particularly those rich in hydrophobic residues or those that can form stable secondary structures, are inherently prone to aggregation.[11] In such cases, standard optimization strategies may not be sufficient, and more advanced techniques are required to disrupt the formation of these aggregates.
Strategies for Resolution:
1. Incorporation of Pseudoproline Dipeptides: Pseudoproline dipeptides are derivatives of serine or threonine that introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation.[5][19][20] These are incorporated as a dipeptide unit and the native sequence is restored during the final TFA cleavage.[5][6]
-
Guidelines for Use:
2. Use of Dmb- or Hmb-Protected Amino Acids: The incorporation of amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen can effectively prevent hydrogen bonding and disrupt aggregation.[11][17] These groups are labile to TFA and are removed during the final cleavage.[11]
-
Application: Similar to pseudoprolines, these modified amino acids can be incorporated at strategic points in the sequence to break up aggregating regions. They have been shown to be particularly useful in the synthesis of peptides containing Gly-Gly or Ala-Gly motifs.[11]
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated peptides so prone to aggregation?
A1: The aggregation of N-methylated peptides is a complex issue with several contributing factors:
-
Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the peptide backbone, which can promote self-association in aqueous environments to minimize the exposure of these nonpolar regions.[1][3]
-
Conformational Restriction: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. While this can be beneficial for stabilizing desired structures, it can also lead to the adoption of aggregation-prone conformations.[1][21]
-
Disruption of Hydrogen Bonding: N-methylation removes a hydrogen bond donor from the peptide backbone. This can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets, potentially exposing hydrophobic residues that were previously buried and promoting aggregation.[3][22]
Q2: Can I use microwave synthesis for my entire N-methylated peptide sequence?
A2: Yes, microwave-assisted synthesis can be a very effective strategy for the entire synthesis of N-methylated peptides.[12][13] The rapid and uniform heating provided by microwave energy can significantly improve coupling efficiencies, especially for sterically hindered residues, and can help to prevent aggregation throughout the synthesis.[14][15][23] However, it is important to optimize the microwave parameters (temperature, time, and power) for your specific sequence and synthesizer to avoid side reactions.[15]
Q3: When should I choose a pseudoproline dipeptide versus a Dmb/Hmb-protected amino acid?
A3: The choice between these two strategies depends on the specific sequence and the nature of the aggregation problem.
-
Pseudoproline dipeptides are ideal for disrupting β-sheet formation and are particularly effective when placed before hydrophobic regions.[5][20] They are formed from serine or threonine residues already present in your sequence.
-
Dmb/Hmb-protected amino acids are more versatile as they can be incorporated at various positions, often substituting a glycine or alanine.[11] They are particularly useful for breaking up aggregation in sequences containing Gly-Gly or Ala-Gly motifs.[11] In some cases, a combination of both strategies may be necessary for very long or difficult sequences.
Q4: How does the choice of solvent impact aggregation in N-methylated peptide synthesis?
A4: The solvent plays a crucial role in preventing aggregation by ensuring that the peptide-resin remains well-solvated and accessible to reagents.[18]
-
Polar aprotic solvents like NMP and DMF are effective at solvating the growing peptide chain and disrupting the hydrogen bonds that lead to aggregation.[18]
-
Less polar solvents like DCM may not be as effective at solvating the peptide chain, which can lead to aggregation, especially in longer or more hydrophobic sequences.[18]
-
For particularly challenging sequences, the use of "chaotropic" solvents or solvent mixtures containing additives like DMSO or ethylene carbonate can help to break up aggregates that have already formed.[11][17]
Q5: Are there any specific analytical challenges associated with N-methylated peptides?
A5: Yes, N-methylated peptides can present some unique analytical challenges. Due to the restricted rotation around the N-methylated amide bond, these peptides can exist as multiple conformers (cis/trans isomers) that are slow to interconvert on the HPLC timescale. This can result in broad or multiple peaks in the HPLC chromatogram, even for a pure sample.[8] It is often necessary to analyze the sample at an elevated temperature to facilitate the interconversion of these conformers and obtain a sharp, single peak.
Visualizing the Strategy: A Workflow for Success
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of N-methylated peptides.
Caption: A decision-making workflow for N-methylated peptide synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. DSpace [diposit.ub.edu]
- 22. researchgate.net [researchgate.net]
- 23. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating Side Reactions of the Cbz Protecting Group in Peptide Synthesis
Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. The Cbz group, a cornerstone in peptide synthesis since its introduction by Bergmann and Zervas, offers robust protection for amines.[1] However, like any powerful tool, its application requires a nuanced understanding to preempt and troubleshoot the side reactions that can arise, particularly during the critical deprotection step. This guide is designed for researchers, scientists, and drug development professionals to provide both a deep mechanistic understanding and actionable, field-proven protocols to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the use of the Cbz protecting group in your peptide synthesis workflows.
Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis
Question: My Cbz deprotection using H₂ and a palladium catalyst (Pd/C) is slow or fails to reach completion. What are the likely causes, and how can I resolve this?
Answer: This is a common challenge in peptide synthesis. The efficiency of catalytic hydrogenolysis is sensitive to several factors. The primary culprits are often related to the catalyst's activity or impurities in the reaction mixture.
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Causality and Mitigation Strategies:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues) and other impurities.[2]
-
Preventative Measures: Ensure high purity of the starting material. If your peptide contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[3]
-
Troubleshooting Protocol:
-
Filter the reaction mixture to remove the existing catalyst.
-
If possible, purify the partially reacted peptide to remove any catalyst poisons.
-
Re-subject the purified material to the reaction with a fresh, higher-quality catalyst.[4]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.
-
Troubleshooting Protocol:
-
Use a fresh batch of high-quality catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[2]
-
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate for sterically hindered substrates.
-
Troubleshooting Protocol: Increase the hydrogen pressure to 50 psi or higher using appropriate hydrogenation apparatus.[2]
-
-
Product Inhibition: The deprotected amine product can coordinate with the palladium catalyst, inhibiting its activity.[2]
-
Troubleshooting Protocol: Add a small amount of a weak acid, such as acetic acid, to protonate the product amine, thereby reducing its coordination to the catalyst.[2]
-
Issue 2: Over-reduction of Other Functional Groups During Hydrogenolysis
Question: During Cbz deprotection via catalytic hydrogenolysis, I'm observing the reduction of other sensitive functional groups in my peptide, such as alkenes, alkynes, nitro groups, or aryl halides. How can I improve the selectivity?
Answer: A significant drawback of catalytic hydrogenolysis is its potential to reduce other susceptible functional groups.[3][5] The choice of hydrogen source and catalyst can influence selectivity, but in many cases, an alternative deprotection strategy is required.
Table 1: Comparison of Cbz Deprotection Methods and Their Compatibility with Reducible Functional Groups
| Deprotection Method | Reagents | Compatibility with Reducible Groups | Potential Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Poor | Over-reduction of alkenes, alkynes, nitro groups, aryl halides.[3] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Moderate | Safer than H₂ gas and often more selective, but can still reduce some sensitive groups.[2][3] |
| Acid-Catalyzed Cleavage | HBr/HOAc or AlCl₃/HFIP | Good | Acetylation with HOAc, alkylation by benzyl cation.[3][6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Excellent | Formation of a benzylated thiol byproduct.[2][5] |
Preventative Measures & Alternative Protocols:
-
Transfer Hydrogenolysis: This method often provides better selectivity compared to using hydrogen gas.[2]
-
Experimental Protocol:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol).
-
Add palladium on carbon (10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter through Celite to remove the catalyst and concentrate the filtrate.
-
-
-
Acid-Catalyzed Cleavage: For substrates sensitive to reduction but stable to acid, this is a viable option. Milder Lewis acid conditions are often preferred over harsh HBr/acetic acid.[6]
-
Experimental Protocol (AlCl₃/HFIP):
-
Dissolve the Cbz-protected peptide (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4]
-
Add aluminum chloride (AlCl₃) (2-3 equivalents).
-
Stir the mixture at room temperature until the reaction is complete.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.[4]
-
Extract the product with an appropriate organic solvent.
-
-
Issue 3: Formation of N-Benzyl Side Product During Hydrogenolysis
Question: I am observing a side product with a mass corresponding to N-benzylation of my deprotected amine. What causes this, and how can it be avoided?
Answer: The formation of an N-benzyl tertiary amine is a known side reaction during catalytic hydrogenolysis, particularly when there is an insufficient hydrogen source.[6] The reaction mechanism involves the partial reduction of the Cbz group to generate a benzyl intermediate that can then alkylate the newly formed amine.
Mechanism of N-Benzylation Side Reaction
References
Technical Support Center: Optimizing N-Methylated Amino Acid Couplings
Welcome to the technical support center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with coupling N-methylated amino acids. Here, you will find field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with N-methylated amino acids so much slower than with standard amino acids?
This is the fundamental challenge in N-methylated peptide synthesis and arises from two core chemical principles:
-
Steric Hindrance: The presence of a methyl group on the amide nitrogen creates a bulky secondary amine.[1][2][3] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult than coupling with a primary amine.[1][2]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilicity of the nitrogen atom compared to a primary amine. While a minor electronic effect, combined with the significant steric barrier, it contributes to the sluggish reaction kinetics.
This difficulty is dramatically amplified when coupling two consecutive N-methylated residues, often leading to incomplete reactions and the formation of deletion sequences in the final product.[1]
Q2: Can I use my standard coupling reagents like HBTU or HCTU?
While HBTU and HCTU are robust reagents for many standard couplings, they are often insufficiently potent for sterically demanding N-methylated couplings and can lead to low yields.[1][2][4] For these challenging reactions, more powerful reagents are necessary to overcome the higher activation energy barrier.
The recommended first-line reagent for N-methylated couplings is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][4][5][6] The HOAt moiety in HATU forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU, which accelerates the reaction and minimizes side reactions.[6] Other highly effective options include phosphonium salts like PyAOP and PyBOP , especially when used with an additive like HOAt.[2][4][5][7][8]
Q3: I'm observing significant epimerization/racemization. What is causing this?
N-methylated amino acids are particularly prone to racemization because the slow coupling reaction prolongs their exposure to basic conditions while in their activated state.[9] The primary mechanism is the formation of a 5(4H)-oxazolone intermediate.[9][10] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[9]
Key factors that increase racemization include:
-
Excessively Strong or Sterically Unhindered Bases: Bases like DIPEA and triethylamine can readily abstract the α-proton.[11]
-
High Temperatures: While heat can drive the reaction forward, it also accelerates the rate of oxazolone formation and subsequent racemization.[9]
-
Prolonged Activation Times: Allowing the activated amino acid to sit in solution for extended periods before coupling increases the opportunity for racemization.[9]
Troubleshooting Guide: Specific Issues & Solutions
Problem: My coupling reaction is incomplete, even after several hours.
This is the most common issue. If your post-coupling test (e.g., Bromophenol Blue test) indicates unreacted free amine, consider the following causal factors and solutions.[1]
-
Cause A: Insufficient Reagent Potency
-
Solution: Switch to a more powerful coupling reagent. If you are using HBTU/HCTU, moving to HATU is the standard recommendation.[1][2][4] For exceptionally difficult couplings (e.g., N(Me)Val onto N(Me)Ile), consider phosphonium salts like PyBroP or the in situ generation of amino acid chlorides.[1][8][12]
-
| Reagent Family | Example(s) | Potency for N-Me Couplings | Key Considerations |
| Standard Uronium | HBTU, HCTU | Low to Moderate | Often inadequate for hindered couplings.[2][13][14] |
| Azabenzotriazole Uronium | HATU , TATU | High (Recommended) | Faster reaction rates and lower epimerization risk compared to HBTU.[5][6] |
| Oxyma-based Uronium | COMU | High | A safer, non-explosive alternative to benzotriazole-based reagents with comparable efficiency to HATU.[8][15] |
| Phosphonium | PyBOP, PyAOP , PyBroP | Very High | Excellent for the most sterically hindered couplings.[5][7][8] PyBroP is exceptionally reactive.[8] |
-
Cause B: Suboptimal Base Selection
-
Solution: The choice of base is critical. While DIPEA is common, its strong basicity can promote racemization.[9] For sensitive N-methylated residues, switch to a more sterically hindered and/or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[9][11][16][17] The steric bulk of collidine interferes with α-proton abstraction, thereby suppressing racemization while still facilitating the coupling reaction.[11]
-
-
Cause C: Insufficient Reaction Energy
-
Solution: Carefully increase the reaction temperature. Elevating the temperature to 50°C can often drive sluggish reactions to completion.[1] For more robust optimization, microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique.[18][19][20][21] Microwave energy rapidly and uniformly heats the reaction, often leading to complete couplings in minutes instead of hours.[20][21]
-
Caution: Be aware that certain residues, like Fmoc-Arg(Pbf)-OH, can undergo side reactions like lactam formation at elevated temperatures.[1][15] In such cases, room temperature coupling may yield a better result.[15]
-
Problem: My final peptide has deletion sequences at the N-methylated position.
Deletion sequences are a direct result of failed coupling steps.
-
Solution 1: Implement Double or Triple Coupling: For particularly stubborn sequences, the most reliable solution is to perform the coupling step two or three times with a fresh solution of activated amino acid.[2][9] After the first coupling, wash the resin thoroughly before beginning the second.
-
Solution 2: Use a Monitoring Test: The standard ninhydrin test does not work for secondary amines. Use the Bromophenol Blue test to accurately assess coupling completion.[1][4] A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted N-methyl amine, signaling the need for a recoupling.[1]
Problem: HPLC analysis shows multiple peaks for my purified N-methylated peptide.
While this could be due to impurities, it is often a result of the intrinsic properties of N-methylated peptide bonds.
-
Cause: Slow cis/trans Isomerization: The amide bond preceding an N-methylated residue can exist in both cis and trans conformations. The energy barrier for interconversion between these isomers is significant, and they can resolve into separate peaks on the timescale of an HPLC run.
-
Solution: To confirm this, collect the different peaks and re-inject them separately after letting them stand in solution for several hours. If each peak re-equilibrates to the same multi-peak pattern, you are observing conformational isomers. Warming the sample prior to injection can sometimes help coalesce these peaks.
Experimental Protocols & Workflows
Workflow: Troubleshooting an Incomplete N-Methylated Coupling
Caption: Decision workflow for troubleshooting incomplete N-methylated couplings.
Protocol: High-Efficiency Coupling to an N-Methylated Amine using HATU
This protocol assumes a standard 0.1 mmol scale solid-phase synthesis.
-
Resin Preparation:
-
Ensure the peptide-resin containing the free N-methylated amine is adequately swollen in DMF or NMP for at least 30 minutes.[1]
-
Wash the resin thoroughly with DMF (3x) to remove any residual deprotection solution.
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents, 0.4 mmol).
-
Add HATU (3.9 equivalents, 0.39 mmol) to the amino acid solution.
-
Add 2,4,6-collidine (8 equivalents, 0.8 mmol) or DIPEA (8 equivalents, 0.8 mmol).[4]
-
Add a minimal volume of DMF to fully dissolve all components.
-
Allow the solution to pre-activate for 5 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For known difficult couplings, consider reacting at 50°C or using a microwave synthesizer (e.g., 20W for 10-30 minutes).[1]
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them with DMF and Methanol, and perform the Bromophenol Blue test.[4]
-
If the beads are yellow, the coupling is complete. Proceed to wash the resin with DMF (3x).
-
If the beads are blue or green, the coupling is incomplete. Drain the reaction solution and repeat steps 2-4 with a fresh batch of reagents (recoupling).[1]
-
-
Next Step:
-
Once coupling is complete and confirmed, proceed with the next Fmoc deprotection cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection in N-Methylated Phenylalanine Residues
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the carboxybenzyl (Cbz or Z) protecting group from N-methylated phenylalanine residues. The unique steric and electronic properties of this substrate can often lead to incomplete or sluggish reactions. This resource provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenation for Cbz deprotection is failing for my N-methylated phenylalanine substrate. What's going on?
This is a common issue. The primary reason for the difficulty in deprotecting N-methylated phenylalanine residues lies in a combination of steric hindrance and electronic effects. The N-methyl group increases the steric bulk around the carbamate nitrogen, making it more difficult for the substrate to access the active sites on the catalyst surface.[1] Additionally, the electron-donating nature of the methyl group can subtly influence the reactivity of the carbamate.
Furthermore, the deprotected N-methylated amine product can act as a catalyst poison.[1] It can coordinate to the palladium catalyst, thereby inhibiting its activity and preventing the reaction from going to completion.[1]
Q2: I'm observing incomplete conversion despite using fresh catalyst and high hydrogen pressure. What are my next steps?
When standard catalytic hydrogenation proves ineffective, a systematic approach to troubleshooting is necessary. Here are several strategies to consider, ranging from simple modifications to alternative deprotection chemistries:
-
Increase Catalyst Loading: For sterically hindered substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome the sluggish reaction kinetics.
-
Consider a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C and can be effective for challenging deprotections.[2]
-
Introduce a Weak Acid: To counteract product inhibition, adding a small amount of a weak acid, such as acetic acid, can be beneficial.[1] The acid protonates the newly formed amine, reducing its ability to coordinate with and poison the palladium catalyst.[1]
-
Switch to Catalytic Transfer Hydrogenation (CTH): CTH offers a practical and often more efficient alternative to using hydrogen gas.[3] It employs a hydrogen donor in situ, which can sometimes lead to improved results for difficult substrates.
Q3: Are there non-hydrogenation methods I can try if my compound is sensitive to reduction?
Absolutely. If your substrate contains functional groups that are incompatible with reductive conditions (e.g., alkenes, alkynes, nitro groups), acidic or nucleophilic cleavage methods are excellent alternatives.
-
Acidic Cleavage: A solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic and effective reagent for Cbz removal.[4] For substrates sensitive to strong acids, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be employed.[4][5]
-
Nucleophilic Cleavage: In specific cases, particularly with substrates sensitive to both reduction and strong acid, nucleophilic cleavage can be a viable option.[6] A method utilizing 2-mercaptoethanol has been reported to be effective for deprotecting Cbz groups on sensitive substrates.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Cbz deprotection of N-methylated phenylalanine residues.
References
Technical Support Center: Overcoming Solubility Issues of Peptides with N-methylated Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique solubility challenges presented by peptides containing N-methylated residues. Our goal is to provide you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.
Introduction: The N-methylation Conundrum
N-methylation, the substitution of a methyl group for a hydrogen on the backbone amide nitrogen, is a powerful tool in peptide chemistry.[1][2] It is frequently employed to enhance metabolic stability, increase membrane permeability, and modulate conformation.[1][2][3] However, this modification introduces a significant challenge: a frequent and often dramatic decrease in aqueous solubility.[1]
The primary reason for this is the removal of a hydrogen bond donor, which increases the overall lipophilicity of the peptide.[1] This can lead to aggregation, where peptide molecules self-associate to minimize the exposure of their nonpolar regions to water.[4][5] While N-methylation can sometimes disrupt the formation of β-sheet structures that drive aggregation, the increased hydrophobicity can also promote non-specific aggregation.[4][6]
This guide will walk you through a logical, stepwise approach to tackling these solubility issues, from simple solvent adjustments to more advanced formulation and sequence modification strategies.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: My lyophilized N-methylated peptide won't dissolve in aqueous buffer.
This is the most common issue and is often due to the increased hydrophobicity of the peptide. Here’s a systematic approach to solubilization:
Step 1: Start with the Basics - pH Adjustment
-
The Principle: A peptide's solubility is typically at its minimum at its isoelectric point (pI), where the net charge is zero.[6] By adjusting the pH of the solution to be at least one to two units away from the pI, you can increase the net charge of the peptide. This enhances electrostatic repulsion between molecules, which can significantly improve solubility.[6]
-
Protocol:
-
Determine the peptide's charge: Calculate the overall charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus.[7]
-
For basic peptides (net positive charge): Attempt to dissolve the peptide in an acidic buffer (e.g., 10% acetic acid in water).[6][8]
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1 M ammonium bicarbonate).[6][8]
-
For neutral peptides (net zero charge): These are often the most challenging. Proceed to Step 2.
-
Step 2: Introduce Organic Co-solvents
-
The Principle: For highly hydrophobic N-methylated peptides, organic co-solvents can disrupt hydrophobic interactions and improve solubility.[6][9] It's crucial to start with a small amount of organic solvent and then slowly add the aqueous buffer.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for hydrophobic peptides.[6][8] Start by dissolving the peptide in a minimal amount of DMSO, then slowly dilute with your aqueous buffer to the final desired concentration. Caution: DMSO can be incompatible with some downstream applications and can oxidize methionine and free cysteine residues.[8]
-
Acetonitrile (ACN), Methanol, or Isopropanol: These are also effective but may be less potent than DMSO.[6][8]
-
N,N-Dimethylformamide (DMF): A good alternative to DMSO for peptides containing cysteine.[7]
-
Step 3: Employ Chaotropic Agents for Aggregated Peptides
-
The Principle: If you suspect your peptide is aggregated, chaotropic agents can be very effective. These agents disrupt the hydrogen bonding network of water, which can help to solubilize aggregated peptides.[6]
-
Recommended Agents:
Step 4: Physical Disruption of Aggregates
-
The Principle: Gentle physical methods can sometimes break up small aggregates and aid dissolution.
-
Methods:
Issue 2: My peptide dissolves initially but precipitates over time or upon dilution.
This often indicates that the peptide is at or near its solubility limit in the chosen solvent system.
Solution 1: Optimize the Solvent System
-
If you are using a co-solvent, you may need to increase its percentage in the final solution. However, always be mindful of the tolerance of your downstream assay to the organic solvent.
-
Re-evaluate the pH of your buffer. A small shift in pH can sometimes be enough to keep the peptide in solution.
Solution 2: Consider Formulation Additives (Excipients)
-
The Principle: Certain excipients can help to stabilize peptides in solution and prevent aggregation.
-
Examples:
-
Sugars (e.g., trehalose, sucrose): Can act as cryoprotectants and stabilizers.
-
Detergents (e.g., Tween, Triton X-100): Low concentrations can help to solubilize hydrophobic peptides, but they can also interfere with many biological assays.
-
Short, hydrophilic peptides: Di- and tripeptides like Gly-Gly or Gly-Gly-Gly have been shown to act as effective stabilizers for some therapeutic proteins.[10]
-
Frequently Asked Questions (FAQs)
Q1: Does N-methylation always decrease aqueous solubility?
Not necessarily. While the addition of a methyl group generally increases lipophilicity, the overall effect on solubility is complex and highly sequence-dependent.[6] In some cases, N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation, thereby increasing solubility.[6] For instance, some studies have shown that N-methylation can increase the solubility of certain linear hexapeptides by 50- to 1000-fold. Conversely, for some short cyclic peptides, the same modification can lead to a decrease in aqueous solubility.
Q2: How does the position of the N-methylated residue affect solubility?
The position is critical.[6] Placing an N-methylated residue in a region of the peptide that is prone to forming intermolecular hydrogen bonds can be more effective at improving solubility than placing it in a more flexible or less interactive region.[6] A systematic "N-methyl scan," where each residue in the sequence is individually methylated, can be a powerful strategy to identify the optimal position for this modification to enhance solubility.[6]
Q3: Can N-methylation be used to prevent aggregation?
Yes, paradoxically, N-methylation is often used as a strategy to inhibit aggregation.[5] By disrupting the regular hydrogen bonding patterns required for the formation of β-sheet structures, N-methylation can act as a potent inhibitor of aggregation.[5][6] This is a key strategy in the design of peptides intended to interfere with aggregation processes in diseases like Alzheimer's.[6][11][12][13]
Q4: My N-methylated peptide shows multiple peaks on HPLC. Is this due to impurities?
While impurities can be a cause, N-methylated peptides are also known to exhibit multiple peaks on HPLC due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[14] To confirm this, you can try altering the temperature of the HPLC column; if the peak ratios change with temperature, it is likely due to conformational isomers.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol provides a structured approach to finding a suitable solvent for your N-methylated peptide.
Materials:
-
Lyophilized N-methylated peptide
-
Distilled, deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO
-
Acetonitrile (ACN)
-
6 M Guanidinium Hydrochloride (GdnHCl)
Procedure:
-
Aliquot a small, known amount of your lyophilized peptide into several microcentrifuge tubes.
-
Following the decision tree below, add a small volume of the first solvent to the first tube.
-
Vortex and sonicate briefly.
-
Visually inspect for dissolution.
-
If the peptide does not dissolve, proceed to the next solvent with a fresh aliquot of peptide.
-
Once a suitable solvent is found, you can proceed to dilute it with your desired aqueous buffer.
Caption: Decision tree for systematic solubility testing.
Protocol 2: Turbidity Assay for Solubility Assessment
This is a quantitative method to determine the kinetic solubility of your peptide in a specific buffer.[6]
Materials:
-
Lyophilized N-methylated peptide
-
DMSO
-
Aqueous buffer of choice (e.g., PBS)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the peptide in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.[6]
-
Create serial dilutions: Perform a serial dilution of the stock solution in DMSO.
-
Transfer to microplate: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate. Include a DMSO-only control.[6]
-
Add aqueous buffer: Add the desired aqueous buffer to each well (e.g., 198 µL for a final DMSO concentration of 1%). Mix gently.[6]
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.[6]
-
Measure absorbance: Measure the absorbance (optical density) at a wavelength where the peptide does not absorb, typically between 400-600 nm.[6]
-
Analyze data: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly is the kinetic solubility limit.[6]
Data Presentation
| Solubilization Strategy | Mechanism of Action | Recommended Starting Concentration | Pros | Cons |
| pH Adjustment | Increases net charge, enhancing electrostatic repulsion.[6] | pH > pI+1 or pH < pI-1 | Simple, effective for charged peptides. | Ineffective for neutral peptides; may affect peptide stability or activity. |
| Organic Co-solvents (e.g., DMSO, ACN) | Disrupts hydrophobic interactions.[6][8] | 5-10% (v/v) initially[6] | Highly effective for hydrophobic peptides. | Can interfere with downstream assays; may cause oxidation.[8] |
| Chaotropic Agents (e.g., GdnHCl, Urea) | Disrupts hydrogen bonding networks.[6] | 1-6 M (GdnHCl), 1-4 M (Urea)[6] | Very effective for aggregated peptides. | Denaturing conditions; must be removed for most biological assays. |
| Physical Methods (Sonication, Heating) | Provides energy to break up aggregates.[6][9] | N/A | Simple, can be used in conjunction with other methods. | Can cause peptide degradation if not carefully controlled.[6] |
Concluding Remarks
Overcoming the solubility challenges of N-methylated peptides requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can successfully work with these valuable but often tricky molecules. If you continue to experience difficulties after following these guidelines, we encourage you to contact our technical support team for further assistance.
References
- 1. lifetein.com [lifetein.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
- 10. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Deletion Sequences in N-Methylated Peptide Synthesis
Welcome to the technical support center for the analysis of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis and mass spectrometry analysis of N-methylated peptides, specifically the issue of deletion sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify the root causes of these impurities and optimize your experimental workflow.
Introduction: The Challenge of N-Methylation
N-methylation of peptide backbones is a powerful strategy to enhance the therapeutic properties of peptides, including increased metabolic stability, improved membrane permeability, and modulated receptor affinity. However, this modification introduces significant challenges during solid-phase peptide synthesis (SPPS). The increased steric hindrance and reduced nucleophilicity of the N-methylated secondary amine often lead to incomplete coupling reactions, resulting in the formation of deletion sequences—peptides missing one or more amino acid residues. These impurities can be difficult to separate from the target peptide and can confound biological assays.
This guide provides a systematic approach to troubleshooting the appearance of deletion sequences in your mass spectrometry data, linking mass spectral observations to specific steps in the synthesis process.
Troubleshooting Guide: Identifying the Source of Deletion Sequences
This section is structured in a question-and-answer format to directly address specific issues you may observe in your mass spectrometry analysis.
Issue 1: My mass spectrum shows a significant peak with a mass corresponding to a single amino acid deletion.
Q: What is the most likely cause of a single amino acid deletion in my N-methylated peptide synthesis?
A: The most common cause of a single amino acid deletion is incomplete coupling of an amino acid immediately following an N-methylated residue. The secondary amine of the N-methylated amino acid is sterically hindered and less nucleophilic than a primary amine, making the subsequent peptide bond formation challenging.[1][2]
Troubleshooting Steps:
-
Identify the Location of the Deletion:
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of the deletion sequence.
-
Analyze the fragmentation pattern. N-methylation influences fragmentation, often promoting cleavage C-terminal to the N-methylated residue, leading to a prominent series of b-ions.[3] By examining the mass differences in the b and y ion series, you can pinpoint which amino acid is missing.
-
-
Optimize Coupling Conditions at the Problematic Site:
-
Double Coupling: Perform a second coupling reaction for the amino acid that is being attached to the N-methylated residue.
-
Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU may be insufficient. Consider using more powerful reagents such as HATU, HCTU, or PyBOP, often in combination with an additive like HOAt.[1]
-
Increase Reaction Time and Temperature: Extending the coupling time or using microwave-assisted synthesis can help overcome the steric hindrance.[1]
-
Monitor Coupling Completion: Use a qualitative test, such as the bromophenol blue test, to confirm the absence of free amines after the coupling step.
-
Experimental Protocol: Bromophenol Blue Test for Coupling Completion
-
Reagents:
-
Bromophenol blue solution (0.1% w/v in DMF)
-
-
Procedure:
-
After the coupling reaction, take a small sample of the resin beads (approx. 5-10 mg) and wash them thoroughly with DMF.
-
Add a few drops of the bromophenol blue solution to the resin beads.
-
Observe the color of the beads.
-
Yellow/Orange: Indicates an acidic environment, meaning there are no free amines. The coupling is likely complete.
-
Blue/Green: Indicates a basic environment due to the presence of unreacted free amines. The coupling is incomplete.
-
-
Issue 2: My MS/MS data is difficult to interpret, and I'm unsure where the deletion occurred.
Q: How does N-methylation affect peptide fragmentation, and how can I use this to my advantage in sequencing?
A: N-methylation significantly alters the fragmentation behavior of peptides in the mass spectrometer. Understanding these patterns is key to accurate sequencing.
-
Collision-Induced Dissociation (CID): In CID, N-methylation often leads to a preferential cleavage of the amide bond immediately C-terminal to the N-methylated residue. This results in an intense series of b-ions up to and including the N-methylated residue. The presence of a strong b-ion series that abruptly stops or weakens can help pinpoint the site of a subsequent failed coupling.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is often complementary to CID. It cleaves the N-Cα bond of the peptide backbone, producing c and z-type fragment ions. ETD can be particularly useful for sequencing N-methylated peptides as it is less susceptible to the influence of the N-methyl group on fragmentation pathways compared to CID.[4][5] Using alternating CID/ETD fragmentation can provide a more complete fragmentation map.[4]
-
Diagnostic Immonium Ions: N-methylated amino acids can produce characteristic immonium ions in the low mass region of the MS/MS spectrum.[6][7] These ions can help confirm the presence of N-methylated residues in your peptide.
Workflow for Deletion Site Identification:
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas‐phase fragmentation of protonated mono‐N‐methylated peptides. Analogy with solution‐phase acid‐catalyzed hydrolysis | Semantic Scholar [semanticscholar.org]
- 4. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Steric Maze: A Comparative Guide to Cbz vs. Fmoc Protection for N-methylated Amino Acids in SPPS
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation—attributes highly sought after in modern drug development. However, the synthesis of these modified peptides via Solid-Phase Peptide Synthesis (SPPS) introduces significant challenges, primarily due to the steric hindrance imposed by the N-methyl group. This steric bulk impedes coupling reactions and can increase the propensity for side reactions, most notably racemization. A critical decision in overcoming these hurdles lies in the selection of the appropriate α-amino protecting group. This guide provides an in-depth, objective comparison of the two cornerstone protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the SPPS of N-methylated peptides.
The N-Methylation Challenge in SPPS
The secondary amine of an N-methylated amino acid is significantly less nucleophilic and more sterically hindered than a primary amine. This leads to slower coupling kinetics, often resulting in incomplete reactions and deletion sequences.[1] To achieve acceptable yields, more potent coupling reagents and optimized protocols are required.[2] Furthermore, the prolonged exposure to activation and basic conditions necessary to drive these difficult couplings increases the risk of racemization at the α-carbon of the N-methylated residue.[3] This loss of stereochemical integrity can have profound consequences for the biological activity of the final peptide.
The Fmoc Strategy: The Modern Workhorse for SPPS
The Fmoc group is the dominant choice for modern SPPS due to its base-labile nature, which offers true orthogonality with the acid-labile protecting groups typically used for amino acid side chains.[4][] This allows for the selective deprotection of the α-amino group under mild basic conditions, leaving the side-chain protection and the peptide-resin linkage intact.
Mechanism of Fmoc Protection and Deprotection
Fmoc protection is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. The deprotection is a base-catalyzed β-elimination reaction, most commonly using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[4]
Diagram: Fmoc Deprotection Workflow
Caption: Base-catalyzed removal of the Fmoc group in SPPS.
Performance of Fmoc-N-methylated Amino Acids in SPPS
While the Fmoc strategy is well-established, the coupling of Fmoc-N-methylated amino acids requires careful optimization.
-
Coupling Efficiency: Due to steric hindrance, standard coupling reagents like HBTU and HCTU are often less effective.[2] More potent reagents such as HATU, PyAOP, or PyBOP in combination with an additive like HOAt are recommended to achieve high coupling yields.[1][6] Double or even triple coupling cycles with extended reaction times may be necessary.[3]
-
Racemization: N-methylated amino acids are particularly prone to racemization via the formation of a 5(4H)-oxazolone intermediate.[3] The choice of coupling reagent and base is critical in minimizing this side reaction. The use of less hindered bases like N-methylmorpholine (NMM) over diisopropylethylamine (DIEA) and additives like HOAt can suppress racemization.[3]
-
Monitoring: The standard ninhydrin test for free primary amines is not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a reliable alternative.[2]
The Cbz Strategy: A Legacy Approach with Niche Applications in SPPS
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was the first "modern" protecting group and played a pivotal role in the development of peptide chemistry.[7] It is traditionally associated with solution-phase synthesis.
Mechanism of Cbz Protection and Deprotection
The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[8] Its removal is most commonly achieved by catalytic hydrogenolysis (H₂/Pd-C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[9]
Diagram: Cbz Deprotection by Hydrogenolysis
Caption: Removal of the Cbz group via catalytic hydrogenolysis.
Performance of Cbz-N-methylated Amino Acids in SPPS
The application of the Cbz group for N-methylated amino acids in SPPS is not widespread, and direct comparative data with the Fmoc strategy is scarce in the literature.[10] The primary limitation is the incompatibility of catalytic hydrogenolysis with the solid support. However, Cbz protection can be considered in specific scenarios.
-
Orthogonality: The Cbz group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc removal, making it a potentially useful orthogonal protecting group in complex synthetic schemes.[8][11]
-
Deprotection on Solid Support: While standard hydrogenolysis is not feasible, alternative cleavage methods exist, such as strong acids (e.g., HBr in acetic acid) or transfer hydrogenolysis.[9] However, these conditions can be harsh and may compromise the integrity of the peptide, side-chain protecting groups, or the resin linkage.
-
Use in Fragment Condensation: Cbz-protected N-methylated peptide fragments can be synthesized in solution and then coupled on a solid support. This approach, however, moves away from a pure stepwise SPPS strategy.
Comparative Analysis: Cbz vs. Fmoc
| Feature | Fmoc Strategy | Cbz Strategy |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Primarily Solution-Phase Synthesis |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Catalytic Hydrogenolysis (H₂/Pd-C)[9] |
| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[4] | Orthogonal to Fmoc and Boc groups.[8] |
| Compatibility with SPPS | Fully compatible and the standard for automated synthesis. | Deprotection is generally incompatible with solid support. |
| Coupling of N-methyl AA | Challenging; requires potent reagents (HATU, PyAOP) and extended times.[1][2] | Steric hindrance is also a challenge; less data available for SPPS. |
| Racemization Control | Well-studied; minimized with specific reagents (e.g., HOAt).[3] | Less data available for SPPS of N-methylated residues. |
| Key Advantage | Mild deprotection, high compatibility with diverse functionalities, automation-friendly.[] | High stability, useful in orthogonal strategies and solution-phase synthesis.[7] |
| Key Disadvantage | Potential for side reactions like diketopiperazine formation and aspartimide formation.[12] | Deprotection method is not suitable for standard SPPS workflows. |
Experimental Protocols
Synthesis of Fmoc-N-methyl-amino acid
A common method for the synthesis of Fmoc-N-methylated amino acids involves the temporary protection of the carboxylic acid on a 2-chlorotrityl chloride (2-CTC) resin, followed by N-methylation and subsequent cleavage from the resin.
Protocol: Solid-Phase Synthesis of Fmoc-N-methyl-amino acid
-
Resin Loading: Swell 2-CTC resin in dichloromethane (DCM). Add 3 equivalents of the desired Fmoc-amino acid and 9 equivalents of DIEA. Stir for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF twice to remove the Fmoc group.
-
N-methylation: Treat the resin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
Fmoc Re-protection: Protect the newly formed secondary amine with 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.
-
Cleavage: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.
Coupling of Fmoc-N-methyl-amino acid in SPPS
Protocol: HATU-mediated Coupling
-
Resin Swelling & Deprotection: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.8 eq.) in DMF. Add NMM (8 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling using the bromophenol blue test.[2] Once complete, wash the resin thoroughly with DMF.
Conclusion and Recommendations
For the routine incorporation of N-methylated amino acids in SPPS, the Fmoc strategy is the unequivocally superior and recommended choice . Its compatibility with solid-phase techniques, mild deprotection conditions, and the extensive body of literature detailing optimized protocols for challenging couplings make it the industry and academic standard. While the synthesis of peptides with N-methylated residues is inherently challenging, the use of potent coupling reagents like HATU or PyAOP, careful selection of bases to minimize racemization, and appropriate monitoring techniques enable the successful synthesis of these valuable molecules.
The Cbz group , while historically significant and valuable in solution-phase synthesis and for specific orthogonal protection schemes, is not a practical choice for the routine stepwise incorporation of N-methylated amino acids in SPPS . The incompatibility of its primary deprotection method, catalytic hydrogenolysis, with solid-phase synthesis presents a major obstacle. While alternative cleavage methods exist, they often lack the mildness and selectivity required for modern, complex peptide synthesis. The Cbz group's utility in this context is largely confined to specialized applications, such as the synthesis of protected peptide fragments for subsequent ligation.
Researchers embarking on the synthesis of N-methylated peptides should focus their efforts on optimizing the well-established Fmoc-based protocols to navigate the steric and electronic challenges posed by these unique building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Cbz- vs. Boc-N-methyl-DL-phenylalanine in Peptide Synthesis
In the specialized field of peptide chemistry, the incorporation of N-methylated amino acids is a critical strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. These modifications can increase metabolic stability, improve membrane permeability, and constrain peptide conformation.[1] However, their use introduces significant synthetic challenges, primarily due to increased steric hindrance and a higher propensity for racemization during peptide bond formation.[2]
This guide provides an in-depth, objective comparison of two commonly used protected forms of N-methyl-DL-phenylalanine: Carboxybenzyl-N-methyl-DL-phenylalanine (Cbz-N-methyl-DL-phenylalanine) and tert-Butoxycarbonyl-N-methyl-DL-phenylalanine (Boc-N-methyl-DL-phenylalanine). As a senior application scientist, this analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, empowering researchers to select the optimal building block for their specific synthetic strategy.
Foundational Chemistry: Understanding the Protecting Groups
The choice between the Cbz and Boc protecting groups is fundamental as it dictates the entire synthetic approach, particularly the deprotection strategy and orthogonality with other protecting groups used for side chains.[3][4]
-
Cbz (Carboxybenzyl or Z-group): Introduced in the 1930s, the Cbz group is a classic amine protecting group.[5] It is stable to both acidic and basic conditions, making it robust for solution-phase synthesis. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleaves the benzyl-oxygen bond.[5][6]
-
Boc (tert-Butoxycarbonyl): The Boc group is the cornerstone of the "Merrifield" solid-phase peptide synthesis (SPPS) strategy.[7][8] Its key feature is its lability to moderate to strong acids (e.g., Trifluoroacetic acid - TFA), which cleave the tert-butyl-oxygen bond to release the free amine.[3][9]
The distinct cleavage mechanisms of Cbz (hydrogenolysis) and Boc (acidolysis) form the basis of their orthogonality, a principle that allows for the selective removal of one group without affecting the other.[10][11] This is crucial in the synthesis of complex peptides with multiple protected functional groups.[4]
Chemical Structures at a Glance
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Peptide N-Methylation: Enhancing Structure and Function
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic innovation. Among the arsenal of chemical alterations, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a powerful tool to overcome the inherent liabilities of peptide drug candidates, namely poor metabolic stability and low oral bioavailability.[1][2] This guide provides an in-depth, objective comparison of N-methylated peptides against their non-methylated counterparts, supported by experimental data and detailed methodologies to empower your research and development endeavors.
The Rationale for N-Methylation: Beyond a Simple Modification
The introduction of a methyl group to the peptide backbone is more than a mere structural tweak; it is a strategic maneuver that fundamentally alters the physicochemical properties of the peptide.[3] The primary drivers for employing N-methylation are:
-
Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases, leading to short in-vivo half-lives.[4][5] N-methylation provides a steric shield, disrupting the hydrogen-bonding patterns recognized by proteases and hindering their access to the scissile peptide bond.[4] This modification can dramatically increase resistance to enzymatic cleavage.[4][5]
-
Improved Membrane Permeability and Oral Bioavailability: The holy grail for many peptide drugs is oral administration. N-methylation can significantly enhance a peptide's ability to cross cellular membranes by reducing the number of hydrogen bond donors, which in turn lowers the desolvation penalty associated with entering the lipophilic environment of the cell membrane.[6][7] This has been a key strategy in the development of orally bioavailable peptide therapeutics.[6][8][9][10][11]
-
Conformational Control and Receptor Selectivity: By removing the amide proton, N-methylation eliminates a hydrogen bond donor and introduces steric bulk, which can restrict the conformational flexibility of the peptide backbone.[12][13] This can favor specific secondary structures, such as β-turns, and lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[2][12][14]
Comparative Analysis: N-Methylated vs. Non-Methylated Peptides
The decision to incorporate N-methylation should be data-driven. Below is a comparative overview of the key performance parameters affected by this modification.
Structural Impact: A Shift in Conformation
The most immediate consequence of N-methylation is the alteration of the peptide's three-dimensional structure. This can be probed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy being particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state conformation of peptides.[12] For N-methylated peptides, specific NMR experiments can confirm the presence and location of the methyl group and provide insights into the conformational changes it induces.[15]
-
Key Observables: The most direct evidence of N-methylation in a 1D ¹H NMR spectrum is the appearance of a singlet peak for the N-methyl protons, typically in the range of 2.7 - 3.1 ppm.[15] In 2D NMR spectra, such as ROESY, cross-peaks between the N-methyl protons and neighboring protons can reveal proximity and provide crucial distance restraints for structure calculation.[12][16] The potential for cis/trans isomerization around the N-methylated peptide bond can lead to the appearance of two sets of signals for adjacent residues, providing further information on the conformational dynamics.[16]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure content of a peptide in solution.[17] While N-methylation can disrupt helical structures, it can also promote the formation of other ordered structures like β-turns.[12][18][19]
Quantitative Data Summary: The Measurable Impact of N-Methylation
| Property | Non-Methylated Peptide | N-Methylated Peptide | Key Experimental Techniques |
| Proteolytic Stability (Half-life) | Susceptible to rapid degradation | Significantly increased half-life (e.g., 72 to >1000-fold increase)[20] | In vitro protease assays (e.g., trypsin, chymotrypsin), Serum/Plasma stability assays[21][22][23][24] |
| Receptor Binding Affinity (Kd) | Variable | Can be maintained, increased, or decreased depending on the position of methylation[20][25] | Radioligand binding assays, Surface Plasmon Resonance (SPR) |
| Oral Bioavailability (%F) | Typically very low (<1-2%) | Can be significantly improved (e.g., up to 10-28%)[1][9][10][11] | In vivo pharmacokinetic studies in animal models |
| Conformational Flexibility | Generally flexible | More conformationally constrained[5][12][13] | NMR spectroscopy, Molecular dynamics simulations |
Experimental Protocols: A Practical Guide
The successful implementation of N-methylation in your research requires robust and validated protocols. Below are detailed methodologies for the synthesis and analysis of N-methylated peptides.
Synthesis of N-Methylated Peptides: On-Resin Methylation
While the incorporation of pre-synthesized Fmoc-N-Me-amino acids is a straightforward approach, on-resin N-methylation offers greater flexibility and cost-effectiveness.[26] A widely used method is the three-step procedure involving the introduction of an o-nitrobenzenesulfonyl (o-NBS) protecting group, methylation, and subsequent deprotection.[27][28]
Workflow for On-Resin N-Methylation:
Caption: A streamlined workflow for the site-selective N-methylation of peptides on a solid support.
Step-by-Step Protocol:
-
Fmoc-Deprotection: Swell the resin-bound peptide in a suitable solvent (e.g., DMF). Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
o-NBS Protection: Dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP. Add the solution to the resin and shake for 1-2 hours. Wash the resin with NMP and DCM.
-
Methylation: Dissolve methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Add the solution to the resin and shake for 5-10 minutes. Wash the resin with DMF.
-
o-NBS Deprotection: Dissolve β-mercaptoethanol and DBU in NMP. Add the solution to the resin and shake for 5-10 minutes. Repeat this step. Wash the resin with NMP. The secondary amine is now methylated and ready for the next coupling step.
-
Continue Solid-Phase Peptide Synthesis (SPPS): Couple the next Fmoc-protected amino acid. Note that coupling onto an N-methylated amine can be challenging due to steric hindrance, and stronger coupling reagents like HATU or microwave assistance may be required.[20][26][27][29]
Characterization of N-Methylated Peptides
NMR Spectroscopy for Conformational Analysis:
Caption: A typical workflow for determining the 3D structure of an N-methylated peptide using NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O) to a final concentration of 1-5 mM.[12]
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to confirm the presence of the N-methyl singlet and assess the overall purity and folding of the peptide.[15]
-
2D TOCSY: Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
2D ROESY/NOESY: Acquire a 2D ROESY or NOESY spectrum to obtain through-space correlations between protons. ROESY is often preferred for N-methylated peptides to avoid spin diffusion and accurately measure interproton distances.[12]
-
Structure Calculation: Use the distance restraints derived from the ROESY/NOESY spectra, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
Circular Dichroism Spectroscopy for Secondary Structure Analysis:
-
Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).[17] The final peptide concentration for CD analysis is typically in the range of 10-100 µM.
-
Data Acquisition: Acquire a CD spectrum of the peptide solution from approximately 190 to 260 nm using a 1 mm pathlength quartz cuvette.[17]
-
Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic features of secondary structures. For example, a random coil is characterized by a minimum around 198 nm, while a β-turn can show a variety of spectral shapes depending on its type.
In Vitro Proteolytic Stability Assay
Workflow for Stability Assay:
Caption: A general workflow for assessing the proteolytic stability of peptides in vitro.
Step-by-Step Protocol:
-
Peptide Synthesis and Purification: Synthesize both the non-methylated and N-methylated peptides using SPPS and purify them to >95% purity by RP-HPLC.[4] Confirm the identity of the peptides by mass spectrometry.
-
Reaction Setup: Prepare a solution of the peptide in a suitable assay buffer. Add the protease of interest (e.g., trypsin, chymotrypsin) or serum/plasma to initiate the degradation reaction.[22] Incubate the mixture at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.
Conclusion: A Strategic Imperative for Peptide Drug Development
N-methylation is a validated and powerful strategy for enhancing the drug-like properties of peptides. By providing resistance to proteolytic degradation, improving membrane permeability, and allowing for conformational fine-tuning, this seemingly simple modification can transform a promising but flawed peptide lead into a viable clinical candidate. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to rationally design and evaluate N-methylated peptides, ultimately accelerating the development of next-generation peptide therapeutics.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. researchgate.net [researchgate.net]
- 19. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the MS/MS Validation of Peptides Containing Cbz-N-methyl-DL-phenylalanine
Introduction: The Analytical Challenge of Non-Canonical Peptides
In the landscape of modern drug development and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties. UAAs can confer increased proteolytic stability, improved membrane permeability, and constrained conformations for optimized target binding.[1] Among these, N-methylated amino acids are particularly valuable. However, these non-canonical residues, such as Carboxybenzyl-N-methyl-DL-phenylalanine (Cbz-N-Me-Phe), present a significant analytical challenge. Standard proteomic workflows and data interpretation models are often ill-equipped to handle the unique chemical properties and fragmentation behaviors of these modifications.[2]
This guide provides an in-depth, comparative analysis of mass spectrometry-based validation strategies for a model peptide containing Cbz-N-Me-Phe. We will move beyond simple protocol recitation to explore the underlying principles of different fragmentation techniques, explaining the causality behind experimental choices to build a robust, self-validating analytical system. Our objective is to equip researchers with the expertise to confidently characterize and validate novel peptide entities, ensuring the integrity of their synthetic products.
The Overall Validation Workflow
A successful validation campaign is a multi-stage process, beginning with careful synthesis and culminating in a multi-pronged mass spectrometric analysis. Each step provides a layer of evidence, contributing to an irrefutable confirmation of the peptide's primary structure.
Caption: Overall workflow for peptide validation.
Part 1: Synthesis and Purification of the Model Peptide
To illustrate the validation process, we will use the following model hexapeptide: Ac-Ala-Gly-[Cbz-N-Me-Phe]-Leu-Ile-Val-NH₂ . This sequence incorporates the sterically hindered UAA flanked by standard residues, providing a realistic context for analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing N-methylated residues requires optimized coupling conditions to overcome steric hindrance and prevent side reactions.
-
Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
Standard Couplings: For standard amino acids (Ala, Gly, Leu, Ile, Val), use a 4-fold molar excess of Fmoc-protected amino acid, activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF for 45 minutes.
-
Fmoc Deprotection: Use 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group after each coupling step.
-
Cbz-N-Me-Phe Coupling (Critical Step): The coupling of the sterically hindered Cbz-N-Me-Phe is less efficient.
-
Rationale: Standard coupling reagents may be too slow, leading to incomplete reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent activating agent, known for higher reactivity and reduced racemization, making it ideal for this challenging step.[3]
-
Procedure: Use a 3-fold molar excess of Cbz-N-Me-Phe, activated with HATU and DIPEA. Extend the coupling time to 2-4 hours and monitor the reaction completion using a Kaiser test.
-
-
N-terminal Acetylation: After the final Fmoc deprotection, cap the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
Purification is essential to isolate the target peptide from deletion sequences or other impurities generated during synthesis.[4]
-
Column: C18 stationary phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solution with low Solvent B concentration.
-
Inject the sample and elute using a linear gradient, for instance, from 5% to 65% Solvent B over 30-40 minutes.
-
Monitor the peptide bond absorbance at 220 nm.
-
Collect fractions corresponding to the major peak and confirm the mass via MS1 analysis before pooling.
-
Part 2: Comparative MS/MS Fragmentation Analysis
The core of peptide validation lies in tandem mass spectrometry (MS/MS). The choice of fragmentation method is critical, as it dictates the type of information obtained. We will compare the three most common techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[5][6]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Low-energy collisions with inert gas | High-energy collisions in a dedicated cell | Electron transfer from a radical anion |
| Primary Cleavage | Peptide backbone (N-C(O)) | Peptide backbone (N-C(O)) | Backbone N-Cα bond |
| Primary Ion Types | b- and y-ions | b- and y-ions | c- and z-ions |
| Effect on PTMs | Often cleaves labile modifications | Can cleave labile modifications | Preserves labile modifications |
| Suitability for this UAA | Prone to loss of the Cbz group, poor fragmentation around N-Me site. | Similar to CID but may yield more immonium ions. Prone to Cbz loss. | Ideal. Preserves Cbz group, allowing for localization, and cleaves backbone irrespective of N-methylation. |
| Reference | [7] | [8] |
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that rely on a "mobile proton" to induce fragmentation along the peptide backbone, primarily generating b- and y-ions.[7]
-
Expected Behavior:
-
Dominant Neutral Loss: The Cbz group (C₇H₇O₂C, 135.04 Da) is relatively labile and will be a primary target for fragmentation. Expect a significant neutral loss of 135 Da from the precursor ion.
-
Inhibited Fragmentation: N-methylation blocks a key protonation site on the amide nitrogen. This will suppress the formation of the b-ion immediately following the Cbz-N-Me-Phe residue.
-
Signature Ions: The immonium ion for N-methyl-phenylalanine (m/z 134.09) may be observed, especially in HCD spectra.
-
The primary drawback of CID/HCD is that the most informative event might be the loss of the Cbz group, which reveals its presence but complicates the sequencing of the underlying backbone.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that transfers an electron to the peptide, inducing cleavage of the N-Cα bond. This process generates c- and z-type fragment ions.[8]
-
Expected Behavior:
-
Preservation of Cbz Group: ETD's key advantage is its gentle nature, which preserves labile modifications like the Cbz group. This means the Cbz moiety will remain attached to its corresponding c- and z-ions.
-
Comprehensive Backbone Coverage: ETD is not dependent on the mobile proton model and is therefore unaffected by N-methylation. It will cleave the backbone on either side of the modified residue, providing unambiguous localization.
-
ETD is the superior technique for this application, as it provides direct evidence for both the peptide backbone sequence and the precise location of the Cbz-N-Me-Phe modification.
Caption: Comparison of expected cleavage sites for CID/HCD vs. ETD.
Part 3: The Definitive Validation Protocol
This protocol employs a data-dependent acquisition (DDA) method that leverages multiple fragmentation techniques to build a comprehensive and self-validating dataset.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A hybrid Orbitrap mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™) is ideal, as it provides high resolution and multiple fragmentation options (CID, HCD, and ETD).
-
Chromatography: Couple the RP-HPLC system (as described in Protocol 2) directly to the mass spectrometer's electrospray ionization (ESI) source. Use a 30-minute gradient for analytical separation.
-
MS1 Full Scan:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: m/z 350-1500
-
Target: Confirm the m/z of the [M+H]⁺ and/or [M+2H]²⁺ ions for the model peptide (Theoretical [M+H]⁺ ≈ 893.53 Da).
-
-
Data-Dependent MS/MS:
-
Cycle Time: 3 seconds.
-
Precursor Selection: Isolate the most intense precursor ions from the MS1 scan.
-
Activation Method 1 (Primary): ETD:
-
Rationale: As our primary validation tool, ETD will provide the most complete backbone fragmentation while preserving the modification.[8]
-
Parameters: Calibrated ETD reaction time; analyze fragments in the ion trap or Orbitrap.
-
-
Activation Method 2 (Complementary): HCD:
-
Rationale: HCD provides complementary b- and y-ion information and can help confirm the elemental composition of fragments through high-resolution analysis. It will also confirm the expected neutral loss of the Cbz group.[9]
-
Parameters: Stepped normalized collision energy (e.g., 25, 30, 35%); analyze fragments in the Orbitrap at 30,000 resolution.
-
-
-
Data Analysis:
-
Manually inspect the ETD spectrum. Annotate the c- and z-ion series. The mass difference between, for example, the c₃ and c₂ ions should correspond to the mass of the Cbz-N-Me-Phe residue (297.16 Da). This confirms its position.
-
Inspect the HCD spectrum. Look for the precursor ion with a neutral loss of 135.04 Da. Annotate the b- and y-ion series for the unmodified portions of the peptide.
-
Use software tools to match experimental fragment masses to theoretical values. A successful validation requires comprehensive matching across both ETD and HCD spectra.[10][11]
-
Conclusion
Validating a peptide containing a complex unnatural amino acid like Cbz-N-methyl-DL-phenylalanine requires a thoughtfully designed analytical strategy that anticipates its unique chemical behavior. While traditional CID or HCD methods provide some evidence, they are often confounded by the lability of the Cbz group and the fragmentation-inhibiting effect of N-methylation.
The definitive approach is a multi-faceted one, combining high-resolution intact mass measurement with orthogonal fragmentation techniques. Electron Transfer Dissociation (ETD) stands out as the superior method , preserving the crucial modification and providing unambiguous sequence data through complete backbone cleavage. By using ETD as the primary tool and HCD as a complementary method to confirm expected neutral losses and provide high-resolution fragment data, researchers can build an unassailable body of evidence to validate the identity and integrity of their novel peptide compounds. This dual-fragmentation approach transforms the analytical protocol into a self-validating system, ensuring the highest level of scientific rigor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.proteomesoftware.com [support.proteomesoftware.com]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylation as a Gold Standard for Enhancing Peptide Proteolytic Stability: A Comparative Guide
In the landscape of therapeutic drug development, peptides offer high specificity and potency but are often hindered by rapid degradation by proteases.[1][2] This guide provides an in-depth comparison of the proteolytic stability of N-methylated versus non-methylated peptides, detailing the underlying protective mechanisms, supporting experimental data, and validated protocols for assessment. N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a cornerstone strategy to enhance peptide stability, thereby improving pharmacokinetic properties like in vivo half-life.[1][3][4]
The Double-Edged Sword: Understanding Proteolysis
Proteases are enzymes that catalyze the cleavage of peptide bonds, a process central to both normal physiology and the degradation of peptide drugs. This cleavage is not random; proteases recognize specific amino acid sequences or structural motifs within the peptide substrate. The enzyme's active site binds to the peptide backbone, often relying on a network of hydrogen bonds with the amide protons and carbonyl oxygens of the peptide chain. Once bound, a catalytic mechanism, frequently involving a nucleophilic attack on the carbonyl carbon of the scissile bond, leads to hydrolysis and peptide fragmentation.
Caption: General mechanism of protease-mediated peptide cleavage.
N-Methylation: The Steric Shield Strategy
N-methylation introduces a methyl group onto the amide nitrogen of the peptide backbone, a seemingly minor modification that confers profound resistance to proteolysis through several key mechanisms.[2][5]
-
Disruption of Hydrogen Bonding: The replacement of the amide proton (N-H) with an N-methyl group eliminates a critical hydrogen bond donor.[6][7] This prevents proteases from forming the necessary hydrogen bonds for stable substrate recognition and binding.[1]
-
Steric Hindrance: The added methyl group provides a "steric shield."[1][8] This bulkiness physically obstructs the protease's active site from accessing the adjacent scissile peptide bond, effectively inhibiting cleavage.[2]
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can favor conformations that are not recognized by proteases.[6][8] This pre-organization can also, in some cases, enhance binding affinity to the desired therapeutic target.
Caption: N-methylation sterically hinders protease binding.
Quantitative Comparison of Proteolytic Stability
Experimental data consistently demonstrates the dramatic increase in peptide stability conferred by N-methylation. Studies measuring the half-life (t½) of peptides in the presence of proteases or in biological matrices like plasma provide clear evidence of this protective effect.
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [9] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [9] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [9] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | [9] |
| Pentapeptide (Ala-Ala-Phe-Ala-Ala) | Non-methylated | Chymotrypsin | ~10 min | - | [10] |
| Pentapeptide (Ala-Ala-(N-Me)Phe-Ala-Ala) | N-methylated at Phe | Chymotrypsin | ~30 min | 3 | [10] |
Data compiled from studies involving N-methyl scanning and direct enzymatic assays.[9][10] As shown, even a single N-methyl group can increase the half-life by orders of magnitude, with the effect being particularly pronounced when methylation occurs at or near the protease recognition site.[9]
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a robust framework for comparing the stability of N-methylated and non-methylated peptides in a controlled in vitro environment using a specific protease or a complex biological matrix like human plasma.
1. Materials and Reagents:
-
Peptides: Lyophilized N-methylated and non-methylated control peptides, purified to >95% by HPLC.
-
Enzyme: Protease of interest (e.g., Trypsin, Chymotrypsin) or pooled human plasma/serum.
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other physiologically relevant buffer.
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).[11]
-
Instrumentation: HPLC or LC-MS system for peptide quantification.[11][12]
2. Step-by-Step Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS). The identity and purity should be pre-validated by mass spectrometry and HPLC.[1]
-
Reaction Setup: In a microcentrifuge tube, pre-warm the assay buffer containing the protease or plasma to 37°C.[11][12] The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w) to achieve a measurable degradation rate for the non-methylated control.[1]
-
Initiation of Digestion: Initiate the reaction by adding the peptide stock solution to the pre-warmed enzyme/plasma mixture to a final desired concentration (e.g., 100 µg/mL).[11] Vortex briefly. This marks time point zero (t=0).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and up to 24-72 hours for highly stable peptides), withdraw an aliquot of the reaction mixture.[1][13]
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution.[14] This action precipitates the enzyme/plasma proteins and halts the proteolytic reaction.
-
Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Analysis: Carefully transfer the supernatant, containing the intact peptide and any fragments, to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining relative to the t=0 sample.[12]
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.[13]
Caption: Workflow for an in vitro peptide stability assay.
Conclusion and Outlook
N-methylation is a powerful and validated strategy for overcoming the primary obstacle in peptide drug development: proteolytic instability.[5][15] By sterically shielding the peptide backbone and disrupting key enzyme-substrate interactions, this modification can increase a peptide's half-life by several orders of magnitude.[9] The experimental protocols provided herein offer a standardized method for quantifying this stability enhancement, enabling data-driven design of more robust and effective peptide therapeutics. While the impact on receptor binding must always be empirically evaluated, judicious use of N-methylation is an indispensable tool for transforming potent peptides into viable drug candidates.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Racemization in Cbz- vs. Fmoc-Protected N-Methyl Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Challenge of N-Methylated Peptides
In the pursuit of therapeutic peptides with enhanced pharmacokinetic profiles, N-methylation of the peptide backbone is a widely adopted strategy. This modification sterically shields the amide bond from proteolytic enzymes and can favorably modulate conformational rigidity, leading to improved stability, membrane permeability, and bioavailability. However, this desirable modification introduces a significant synthetic challenge: a markedly increased propensity for racemization during peptide bond formation.
The incorporation of N-methylated amino acids, particularly sterically hindered ones, often results in slower coupling kinetics. This prolonged exposure of the activated carboxyl group to the basic reaction environment heightens the risk of epimerization at the α-carbon, jeopardizing the stereochemical integrity of the final peptide. The choice of the Nα-protecting group is a critical first line of defense in mitigating this risk. This guide provides an in-depth comparison of two of the most common urethane-type protecting groups, Carboxybenzyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc), in the context of N-methyl amino acid racemization, supported by mechanistic insights and experimental data.
The Mechanism of Racemization: The Oxazolonium Pathway
While the racemization of standard N-acyl amino acids proceeds via a well-documented 5(4H)-oxazolone intermediate, N-protected N-methyl amino acids follow a related but distinct pathway. Due to the presence of the N-methyl group, a neutral oxazolone cannot form. Instead, activation of the carboxyl group facilitates cyclization to form a positively charged oxazolonium-5-oxide intermediate.[1]
The α-proton of this oxazolonium ion is highly acidic and can be readily abstracted by a base present in the reaction mixture. This abstraction leads to the formation of a planar, achiral mesoionic oxazole, which serves as the key intermediate for racemization. Subsequent nucleophilic attack by the amino component of the coupling partner can occur from either face of this planar intermediate, resulting in a mixture of L- and D-diastereomers in the newly formed peptide.
dot graph racemization_mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Node styles start_node [label="N-Protected\nL-N-Methyl Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; activated_node [label="Activated Ester\n(e.g., with DCC, HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxazolonium_node [label="Oxazolonium-5-Oxide\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; planar_node [label="Planar Achiral\nMesoionic Oxazole", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; l_product_node [label="L-Dipeptide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; d_product_node [label="D-Dipeptide\n(Racemized Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0.01, height=0.01]; invis2 [shape=point, width=0.01, height=0.01];
// Edges start_node -> activated_node [label="Activation"]; activated_node -> oxazolonium_node [label="Cyclization"]; oxazolonium_node -> planar_node [label="-H⁺ (Base)", dir=both, color="#4285F4"];
planar_node -> invis1 [label="+ H-AA₂-R'", arrowhead=none]; invis1 -> l_product_node;
planar_node -> invis2 [label=" ", arrowhead=none]; invis2 -> d_product_node;
// Subgraph for product alignment subgraph { rank=same; invis1; invis2; } } .dot Caption: Racemization mechanism via the oxazolonium intermediate.
The urethane-based nature of both Cbz and Fmoc groups generally suppresses this pathway compared to simple N-acyl groups (e.g., Benzoyl) because the resonance contribution from the urethane oxygen makes the carbonyl oxygen less nucleophilic and thus slows the rate of oxazolonium formation. However, for N-methyl amino acids, this barrier is not sufficient to prevent racemization under many common coupling conditions.
Cbz-Protected N-Methyl Amino Acids: A Case Study in High Racemization Potential
The Cbz group, a cornerstone of classical solution-phase peptide synthesis, demonstrates significant vulnerability to racemization when used with N-methylated residues, particularly under conditions that generate tertiary amine salts.
Pioneering work by Benoiton and colleagues provided stark quantitative evidence for this phenomenon. In a model coupling of Z-Ala-MeLeu-OH with Gly-OBzl using the coupling reagent EEDQ, the presence of triethylamine (TEA) led to 15% racemization (formation of the L-D dipeptide).[2] This was a dramatic increase compared to the non-methylated analogue, Z-Ala-Leu-OH, which showed only 0.5% racemization under the same conditions.[2]
Key Causality: The presence of tertiary amine salts, such as triethylamine hydrochloride formed in situ, was identified as a critical factor that promotes racemization of the activated N-methyl amino acid.[1] In the absence of such salts (e.g., by using the free amine of the coupling partner), racemization could be significantly suppressed. For instance, coupling Z-Ala-MeLeu-OH using DCC/HOSu with the free base of Gly-OBzl yielded no detectable L-D product.[1][2]
This high susceptibility makes the choice of coupling method and base critically important. Methods that avoid the formation of amine salts or use additives that promote rapid aminolysis over cyclization, such as N-hydroxysuccinimide (HONSu), were shown to yield stereochemically pure products.[1]
Fmoc-Protected N-Methyl Amino Acids: The SPPS Workhorse and Optimized Mitigation Strategies
The Fmoc group is the standard for modern solid-phase peptide synthesis (SPPS). While Fmoc-protected N-methyl amino acids are also intrinsically prone to racemization via the oxazolonium pathway, the highly optimized and controlled environment of SPPS has led to the development of robust protocols to minimize this side reaction. The crucial insight is that the rate of racemization is in direct competition with the rate of the desired peptide bond formation. Therefore, strategies focus on accelerating the coupling reaction.
Factors Influencing Racemization in Fmoc-SPPS:
-
Coupling Reagents: The choice of activator is paramount. Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyAOP, PyBOP) reagents are highly effective. Reagents incorporating the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU and PyAOP, are particularly superior. The nitrogen atom in the pyridine ring of HOAt is believed to coordinate the incoming amine, dramatically increasing the rate of amide bond formation and thereby outcompeting the racemization pathway.[2]
-
Additives: When using carbodiimides like DIC, the use of racemization-suppressing additives is essential. HOAt has proven more effective than the traditional 1-hydroxybenzotriazole (HOBt) in minimizing epimerization during challenging couplings.[2][3]
-
Base: The organic base used during coupling has a significant impact. Sterically hindered, weaker bases are preferred. While N,N-diisopropylethylamine (DIPEA) is common, even weaker bases like 2,4,6-collidine can further reduce racemization in sensitive cases.[4][5]
-
Solvent and Temperature: Less polar solvents (e.g., DCM/DMF mixtures) and lower temperatures can help suppress the formation of the oxazolonium intermediate.[4]
While direct quantitative comparisons to Cbz under identical conditions are scarce in the literature, the extensive optimization of Fmoc-SPPS protocols provides a well-established framework for successfully incorporating these challenging monomers with minimal racemization, a level of refinement not as extensively documented for Cbz-based solution-phase synthesis of N-methylated peptides.
Quantitative Data Summary
The following table summarizes key experimental findings from the literature, highlighting the conditions that influence racemization.
| Nα-Protecting Group | Model Coupling | Coupling Conditions | % Racemization (D-Isomer) | Source |
| Cbz (Z) | Z-Ala-MeLeu -OH + H-Gly-OBzl (tosylate salt) | EEDQ, TEA | 15% | McDermott & Benoiton[2] |
| Cbz (Z) | Z-Ala-Leu-OH + H-Gly-OBzl (tosylate salt) | EEDQ, TEA | 0.5% | McDermott & Benoiton[2] |
| Cbz (Z) | Z-Ala-MeLeu -OH + H-Gly-OBzl (free base) | DCC/HOSu | Not Detected | McDermott & Benoiton[1][2] |
| Fmoc | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | DCC/HOBt | 18% | Carpino et al.[2] |
| Fmoc | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | DCC/HOAt | 6% | Carpino et al.[2] |
| Fmoc | Fmoc-Phg -OH Coupling | HATU, DIPEA | ~15-20% | Liang et al.[5] |
| Fmoc | Fmoc-Phg -OH Coupling | COMU, 2,4,6-collidine | <5% | Liang et al.[5] |
Note: Phenylglycine (Phg) is not N-methylated but is known to be highly susceptible to racemization via direct enolization, and the data illustrates the profound impact of coupling reagents and bases in Fmoc chemistry.
Experimental Protocol: A Self-Validating Comparative Study
To provide a definitive head-to-head comparison, the following experimental workflow is proposed. The protocol is designed to be self-validating by including both the N-methylated and non-methylated amino acids as controls, and by using a high-resolution analytical method to quantify the resulting diastereomers.
dot graph experimental_workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Node styles synthesis_node [label="Synthesize Model Dipeptides\n(1) Z-L-Phe(Me)-L-Ala-OMe\n(2) Fmoc-L-Phe(Me)-L-Ala-OMe\n(3) Z-L-Phe-L-Ala-OMe (Control)\n(4) Fmoc-L-Phe-L-Ala-OMe (Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_node [label="Coupling Reaction\n- Amino Acid (1.1 eq)\n- H-L-Ala-OMe.HCl (1.0 eq)\n- Coupling Reagent (1.1 eq)\n- Base (2.2 eq)\n- Solvent: DMF, 0°C to RT, 4h", fillcolor="#FBBC05", fontcolor="#202124"]; workup_node [label="Aqueous Workup & Purification\n(Silica Gel Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_node [label="Diastereomer Analysis\n(Chiral HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification_node [label="Quantification\n(Peak Area Integration)\nCalculate % L-D Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges synthesis_node -> coupling_node; coupling_node -> workup_node; workup_node -> analysis_node; analysis_node -> quantification_node; } .dot Caption: Experimental workflow for comparative racemization analysis.
Step-by-Step Methodology:
-
Preparation of Protected Amino Acids:
-
Synthesize Z-L-Phe(Me)-OH and Fmoc-L-Phe(Me)-OH from L-Phenylalanine. Ensure high enantiomeric purity of starting materials, verified by chiral HPLC.
-
Commercial Z-L-Phe-OH and Fmoc-L-Phe-OH will serve as non-methylated controls.
-
-
Peptide Coupling:
-
Reaction Setup: In four separate reaction vessels, dissolve H-L-Ala-OMe.HCl (1.0 eq) and the respective N-protected amino acid (Z-Phe(Me)-OH, Fmoc-Phe(Me)-OH, Z-Phe-OH, or Fmoc-Phe-OH; 1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solutions to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.2 eq) to each vessel and stir for 5 minutes.
-
Activation & Coupling: Add HATU (1.1 eq) to each vessel. Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature for 4 hours.
-
Rationale: Using HATU/DIPEA provides a standard, modern set of conditions that are highly activating, allowing for a sensitive test of the inherent racemization tendency of each protected amino acid.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide esters by flash column chromatography on silica gel.
-
-
Analytical Quantification of Racemization:
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol. The exact ratio must be optimized to achieve baseline separation of the L-L and L-D diastereomers for each of the four products.
-
Detection: UV at 254 nm (for Cbz and Fmoc) and 220 nm.
-
Quantification: Integrate the peak areas for the L-L and L-D diastereomers. Calculate the percentage of racemization as: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100.
-
Conclusion and Recommendations
Both Cbz and Fmoc, as urethane-type protecting groups, are fundamentally superior to N-acyl groups in suppressing racemization. However, the electronic and steric properties of N-methyl amino acids make them exceptionally prone to epimerization via the oxazolonium pathway, regardless of the urethane protector used.
-
Cbz-protected N-methyl amino acids have been shown to be highly susceptible to racemization, especially in solution-phase synthesis where the presence of tertiary amine salts can be difficult to avoid. Their use requires careful selection of salt-free coupling conditions and racemization-suppressing additives.
-
Fmoc-protected N-methyl amino acids are the de facto standard for modern SPPS. While also prone to racemization, the field has evolved a sophisticated and highly optimized toolbox of coupling reagents (HATU, PyAOP, COMU), additives (HOAt, Oxyma), and hindered bases (collidine) that effectively accelerate the desired coupling reaction to outpace epimerization.
Recommendation for Practitioners: For the synthesis of N-methylated peptides, the Fmoc/tBu strategy in SPPS is generally the more reliable choice. The vast body of research and commercially available optimized reagents provide a more robust and predictable path to obtaining peptides with high stereochemical purity. When using Cbz-protection, particularly in solution-phase, it is imperative to employ coupling methods known to minimize racemization, such as pre-formed active esters (e.g., HOSu esters) or coupling conditions that rigorously exclude tertiary amine salts.
References
The Strategic Art of Amine Protection: A Comparative Guide to the Orthogonality of the Cbz Group in Peptide Synthesis
For the synthetic chemist navigating the complex landscape of peptide synthesis, the judicious selection of protecting groups is not merely a tactical choice but the very foundation of a successful campaign. The principle of orthogonality—the ability to selectively unmask one functional group while others remain shielded—is the guiding star in this endeavor. This guide offers an in-depth, field-proven analysis of the Carboxybenzyl (Cbz or Z) protecting group, a venerable tool in the peptide chemist's arsenal. We will critically evaluate its orthogonality with other workhorse protecting groups, namely Boc, Fmoc, and Benzyl ethers, grounding our discussion in mechanistic principles and comparative experimental data. This document is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic designs.
The Carboxybenzyl (Cbz) Group: A Legacy of Versatility
First introduced by Bergmann and Zervas in 1932, the Cbz group has stood the test of time due to its remarkable stability and distinct deprotection pathways.[1] Typically installed by reacting an amine with benzyl chloroformate under basic conditions, the Cbz group forms a robust carbamate that is resistant to a wide range of reagents.
The strategic value of the Cbz group lies in its primary mode of cleavage: catalytic hydrogenolysis. This deprotection method, most commonly employing palladium on carbon (Pd/C) and a hydrogen source, is exceptionally mild and proceeds under neutral pH.[1] This unique cleavage mechanism is the cornerstone of its orthogonality with many other protecting groups. Additionally, the Cbz group can be removed by strong acids, such as HBr in acetic acid, or by certain Lewis acids, offering alternative deprotection routes when hydrogenolysis is not feasible.
Orthogonal Frameworks: A Head-to-Head Comparison
The success of a multi-step peptide synthesis is inextricably linked to the synergistic and orthogonal interplay of the chosen protecting groups. Here, we dissect the compatibility of the Cbz group with other key players in the field.
Cbz and Boc: The Archetypal Orthogonal Pair
The acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile Cbz group form a classic and highly dependable orthogonal pair. The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), conditions under which the Cbz group remains completely intact. Conversely, the Cbz group can be cleanly removed by catalytic hydrogenolysis without affecting the Boc group.[2] This mutual exclusivity allows for precise, sequential deprotection, a critical requirement in both solid-phase and solution-phase peptide synthesis.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc: Generally stable.[2] |
| Boc (tert-Butoxycarbonyl) | TFA (Trifluoroacetic acid) | Cbz: Stable. |
The data in the table above, synthesized from HPLC analysis reported in the literature, provides a clear illustration of the high degree of stability of each protecting group under the orthogonal deprotection conditions of the other.
-
Dissolution: Dissolve the Cbz- and Boc-protected peptide (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]
Caption: Orthogonal deprotection scheme for Cbz and Boc groups.
Cbz and Fmoc: A Generally Reliable, but Nuanced, Partnership
The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). The orthogonality between Cbz and Fmoc is generally considered to be high. The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF, conditions to which the Cbz group is largely stable.[2] However, it is crucial to note that prolonged exposure to piperidine can lead to partial cleavage of the Cbz group, a phenomenon that must be considered, particularly in the synthesis of long or complex peptides. Conversely, the Cbz group is completely stable to the acidic conditions often used for the final cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups in Fmoc-based SPPS.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) | Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Cbz: Stable under standard conditions, but can show some lability with extended treatment.[2] |
This data highlights the need for careful optimization when using Cbz in conjunction with Fmoc, especially for lengthy syntheses with multiple deprotection cycles.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3 x), followed by DCM (3 x), and finally DMF (3 x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: A small sample of the resin can be tested with a ninhydrin solution to confirm the presence of a free amine.
-
Next Step: The resin is now ready for the next amino acid coupling step.
Caption: Orthogonal deprotection pathways for Cbz and Fmoc groups.
Cbz and Benzyl Ethers: A Challenge of Selectivity
Benzyl (Bzl) ethers are commonly employed for the protection of hydroxyl and carboxyl groups. The orthogonality between Cbz and Bzl ethers presents a significant challenge, as both are susceptible to cleavage by catalytic hydrogenolysis. Achieving selective deprotection is often difficult and highly substrate-dependent. However, a degree of selectivity can sometimes be achieved by carefully modulating the reaction conditions. For instance, the Cbz group is generally more labile to hydrogenolysis than benzyl ethers. Therefore, using a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C, or a poisoned catalyst) or carefully controlling the reaction time and hydrogen pressure can sometimes allow for the selective removal of the Cbz group.
Catalyst poisoning, often by sulfur-containing compounds, can inadvertently lead to selectivity. Sulfur compounds can strongly adsorb to the palladium surface, blocking active sites and reducing the catalyst's activity. This can sometimes be exploited to achieve selective deprotection of a more labile group like Cbz in the presence of a less labile one like a benzyl ether. However, this is not a generally reliable strategy and requires careful optimization for each specific case.[4][5]
Given the challenges with selective hydrogenolysis, alternative methods for Cbz deprotection should be considered when a benzyl ether is present:
-
Acidic Cleavage: Strong acids like HBr in acetic acid will cleave the Cbz group while leaving the benzyl ether intact. However, the harshness of these conditions may not be compatible with other functional groups in the molecule.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively cleave the Cbz group in the presence of benzyl ethers. This is an area of ongoing research and can provide a milder alternative to strong Brønsted acids.
In-Depth Focus: Aspartimide Formation in Fmoc-SPPS
A critical side reaction in Fmoc-based SPPS, particularly when using piperidine for deprotection, is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This intermediate can then be attacked by piperidine to form piperidide adducts, or it can rearrange to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[6][7][8] Understanding this side reaction is crucial for any chemist working with Fmoc-SPPS.
Mechanism of Aspartimide Formation:
-
Deprotonation: The basic conditions of Fmoc deprotection lead to the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue.
-
Cyclization: The resulting amide anion acts as a nucleophile, attacking the side-chain ester of the aspartic acid to form a five-membered succinimide ring (aspartimide).
-
Ring Opening: The aspartimide can be opened by nucleophiles, such as piperidine or water, leading to the formation of byproducts.
Strategies to mitigate aspartimide formation include the use of sterically hindered side-chain protecting groups for aspartic acid, the addition of HOBt to the deprotection solution, or the use of alternative, less nucleophilic bases for Fmoc removal.
Conclusion and Strategic Recommendations
The Carboxybenzyl protecting group is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonality with other common protecting groups is a key factor in its enduring utility.
-
Cbz/Boc: This pairing offers a nearly perfect orthogonal system, providing a high degree of reliability and selectivity in complex synthetic routes.
-
Cbz/Fmoc: This combination is generally robust, but chemists must be mindful of the potential for slow Cbz cleavage during repeated or prolonged Fmoc deprotection steps. Careful monitoring and optimization are key.
-
Cbz/Bzl: This pairing presents a significant challenge in selectivity. While some differentiation can be achieved through careful control of hydrogenolysis conditions, alternative deprotection strategies for the Cbz group should be strongly considered.
By understanding the mechanistic underpinnings of these protecting group strategies and leveraging the detailed protocols provided, researchers can design and execute more efficient and successful peptide syntheses, ultimately accelerating the pace of discovery and development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds [ouci.dntb.gov.ua]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cbz-N-methyl-DL-phenylalanine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Cbz-N-methyl-DL-phenylalanine (CAS No. 3588-57-6), a protected amino acid commonly utilized in peptide synthesis. By understanding the "why" behind each step, you can confidently manage this chemical waste stream in accordance with best practices and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The primary objective is to prevent harm to individuals and the environment. This is achieved by correctly identifying hazards, segregating waste, and selecting the appropriate disposal pathway. A critical first step is always to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific protocols and approved waste vendors.
Hazard Identification and Assessment of this compound
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given these classifications, this compound should be handled as an irritant. It is crucial to operate under the precautionary principle: in the absence of complete data, treat the substance with a higher degree of caution.
Table 1: GHS Hazard Summary for N-benzyloxycarbonyl-DL-3-phenylalanine
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Immediate Safety and Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE should be worn when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine powders.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with institutional policies.[2]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Contaminated items such as weigh boats, contaminated paper towels, and gloves should be collected in a designated, sealed plastic bag or container.
-
Label this container as "Solid Chemical Waste: this compound (CAS 3588-57-6)".
-
-
Liquid Waste:
-
If this compound is in a solvent, do not dispose of it down the drain.
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations. For example: "Hazardous Waste: this compound, Dichloromethane".
-
Step 2: Waste Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.
-
Store away from incompatible materials, such as strong oxidizing agents.[3][4]
Step 3: Disposal Pathway Determination
The final disposal route must be determined in consultation with your institution's EHS department. The decision-making process is outlined in the flowchart below. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3.[5]
Caption: Disposal decision pathway for this compound.
Step 4: Decontamination
-
Thoroughly clean any non-disposable lab equipment (glassware, spatulas) that has come into contact with the chemical. Use a suitable solvent, followed by soap and water.
-
Collect the initial solvent rinse as liquid hazardous waste.
-
Wipe down the work area (fume hood, benchtop) with a damp cloth or paper towel, and dispose of the cleaning materials as solid chemical waste.
Spill Management
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[3]
-
Place the swept material into a labeled container for solid chemical waste.
-
Clean the spill area as described in the decontamination section.
-
For larger spills or spills of solutions, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of proper chemical handling and disposal are integral to the integrity of scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
